molecular formula C15H20O4 B8250391 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Cat. No.: B8250391
M. Wt: 264.32 g/mol
InChI Key: HXYHQAXMOUVNMV-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a chemical ester of interest in organic synthesis and materials science research. The structure incorporates both a tert-butyl ester (1,1-dimethylethyl) and an ethyl ester (ethoxycarbonyl) moiety on a benzeneacetate core. Compounds with similar ester functional groups are frequently utilized as intermediates or building blocks in the development of more complex molecules, such as active agents in agrochemicals or pharmaceuticals . Researchers may value this compound for its potential as a synthetic precursor. The tert-butyl group, in particular, can serve as a protecting group for carboxylic acids, which can be removed under acidic conditions to unveil the free acid functionality for further chemical modifications. The specific properties, applications, and mechanism of action for this compound are areas for ongoing scientific investigation. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-5-18-14(17)12-8-6-11(7-9-12)10-13(16)19-15(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYHQAXMOUVNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical bifunctional building block in organic synthesis.

Executive Summary & Chemical Identity[1]

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (also known as tert-butyl ethyl homoterephthalate) is a dual-ester derivative of homoterephthalic acid. Its structural significance lies in its orthogonal protection : it contains an acid-labile tert-butyl ester and a base-labile ethyl ester. This duality allows researchers to selectively manipulate one carboxyl group while retaining the other, making it an indispensable scaffold for synthesizing complex pharmaceutical intermediates, peptidomimetics, and heterocycles like isocoumarins.

Core Identification Data
PropertyDetail
CAS Number 790714-66-8
IUPAC Name Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate
Common Synonyms tert-Butyl 4-(ethoxycarbonyl)phenylacetate; tert-Butyl ethyl homoterephthalate
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
SMILES CCOC(=O)C1=CC=C(CC(=O)OC(C)(C)C)C=C1
InChI Key HXYHQAXMOUVNMV-UHFFFAOYSA-N
Physical State Colorless to pale yellow oil (at RT)

Physicochemical Properties & Spectral Analysis[3]

Understanding the spectral signature is crucial for validating the integrity of the orthogonal esters during synthesis.

Predicted & Experimental Constants
  • LogP: 3.17 (Lipophilic, suitable for organic solvent extraction).

  • Boiling Point: Predicted ~360°C (Decomposes before boiling at atm pressure; distillable under high vacuum).

  • Solubility: Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water.

Analytical Characterization (¹H NMR)

The molecule exhibits a distinct proton NMR signature characterized by the asymmetry of the para-substituted benzene ring and the two unique ester environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.00 Doublet (

Hz)
2HAr-H (Ortho to COOEt)Deshielded by ethyl ester carbonyl.
7.34 Doublet (

Hz)
2HAr-H (Meta to COOEt)Shielded relative to ortho protons.
4.37 Quartet (

Hz)
2H-OCH ₂CH₃Methylene of ethyl ester.
3.56 Singlet2HAr-CH ₂-COOBenzylic methylene (alpha to t-butyl ester).
1.44 Singlet9H-C(CH ₃)₃tert-Butyl methyls (strong diagnostic peak).
1.39 Triplet (

Hz)
3H-OCH₂CHMethyl of ethyl ester.

Note: Data referenced from standard CDCl₃ solvent conditions.

Synthesis & Manufacturing Protocols

The most efficient modern synthesis utilizes Palladium-Catalyzed


-Arylation , which avoids the harsh conditions of classical esterification that might compromise the orthogonal groups.
Method A: Pd-Catalyzed -Arylation (High Precision)

This method couples ethyl 4-bromobenzoate with the zinc enolate of tert-butyl acetate. It is preferred for its high yield and functional group tolerance.

Reaction Scheme: Ethyl 4-bromobenzoate + tert-Butyl acetate (Zn enolate) → Product

Detailed Protocol:

  • Enolate Formation: In a dry flask under Argon, dissolve tert-butyl acetate (1.1 equiv) in anhydrous THF. Cool to 0°C. Add LDA (1.2 equiv) dropwise. Stir for 30 min.

  • Transmetallation: Add a solution of ZnCl₂ (1.2 equiv in THF) to the lithium enolate. Stir for 20 min at RT to form the Reformatsky-type zinc enolate.

  • Coupling: Add Ethyl 4-bromobenzoate (1.0 equiv), Pd(dba)₂ (1 mol%), and Q-Phos (1 mol%) (or P(t-Bu)₃).

  • Execution: Stir the mixture at RT (or mild heat, 50°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Method B: Classical Homologation (Industrial Scale)

For bulk manufacturing where Pd catalysts are cost-prohibitive, a homologation sequence via the acid chloride is used.

  • Starting Material: 4-(Ethoxycarbonyl)benzoic acid.

  • Activation: Convert to acid chloride using SOCl₂ (catalytic DMF).

  • Diazotization (Arndt-Eistert) - Caution: React with diazomethane to form diazoketone, then Wolff rearrangement in the presence of tert-butanol and silver benzoate.

    • Note: This route is hazardous and generally replaced by Method A in R&D settings.

Reactivity & Orthogonal Deprotection Strategies

The core value of this molecule is its ability to undergo Chemoselective Hydrolysis . This orthogonality allows for the sequential elaboration of the molecule's two ends.

The Orthogonal Workflow
  • Route 1 (Acidic): Removes the tert-butyl group to yield the Phenylacetic Acid derivative.

  • Route 2 (Basic): Removes the ethyl group to yield the Benzoic Acid derivative.

OrthogonalDeprotection Start 1,1-Dimethylethyl 4-(ethoxycarbonyl) benzeneacetate (Dual Ester) AcidPath Acidic Conditions (TFA / DCM or HCl / Dioxane) Start->AcidPath BasePath Basic Conditions (LiOH / THF:H2O) Start->BasePath Note CRITICAL CONTROL: t-Butyl is sterically hindered and resistant to mild base. Ethyl is stable to mild acid. Start->Note ProductA 4-(Ethoxycarbonyl)phenylacetic acid (Free Aliphatic COOH) AcidPath->ProductA Selective cleavage of t-Butyl ester ProductB 4-(tert-Butoxycarbonylmethyl)benzoic acid (Free Aromatic COOH) BasePath->ProductB Saponification of Ethyl ester

Figure 1: Orthogonal deprotection logic. The steric bulk of the tert-butyl group protects it from basic hydrolysis (saponification) under mild conditions, while the ethyl ester remains intact during acidic cleavage of the tert-butyl group.

Experimental Procedures for Selective Cleavage
A. Selective Removal of tert-Butyl Ester (Acidolysis)

This yields 4-(ethoxycarbonyl)phenylacetic acid .

  • Dissolve substrate in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.

  • Stir at RT for 1–3 hours. Monitor by TLC (loss of starting material, appearance of polar acid spot).

  • Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove residual TFA.

  • Result: The ethyl ester remains >98% intact.[2][3]

B. Selective Removal of Ethyl Ester (Saponification)

This yields 4-(tert-butoxycarbonylmethyl)benzoic acid .

  • Dissolve substrate in THF:Water (3:1).

  • Add LiOH·H₂O (1.1 equiv). Do not use excess strong base or heat, as harsh conditions may eventually attack the t-butyl ester.

  • Stir at 0°C to RT for 4–6 hours.

  • Workup: Carefully acidify to pH 4–5 with 1M citric acid (avoid strong mineral acids to protect the t-butyl group). Extract with EtOAc.[1][4][5]

  • Result: The tert-butyl ester remains intact due to steric hindrance.

Applications in Drug Development[9]

Peptidomimetics & Linker Chemistry

The molecule serves as a homoterephthalic acid scaffold . The aliphatic carboxylate (after t-Bu deprotection) mimics the side chain of phenylalanine but with a rigidifying benzoate tail. This is used in:

  • Proteolysis Targeting Chimeras (PROTACs): As a linker connecting an E3 ligase ligand to a target protein ligand.

  • Integrin Antagonists: The phenylacetic acid motif is a common pharmacophore for RGD mimetics.

Heterocycle Synthesis (Isocoumarins)

The free acid obtained from Route 1 can be cyclized.

  • Reaction: 4-(Ethoxycarbonyl)phenylacetic acid

    
     Cyclization with intramolecular trapping 
    
    
    
    Isocoumarin derivatives .
  • These scaffolds are prevalent in serine protease inhibitors.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

  • Disposal: Incinerate as organic waste containing oxygen.

References

  • Hama, T., et al. (2006). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society. (Describes the Pd-catalyzed synthesis of alpha-aryl esters, including the specific synthesis of the title compound).

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on orthogonal protection strategies for ethyl vs. tert-butyl esters).
  • Fluorochem Ltd. (2024). "Safety Data Sheet: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate."

  • PubChem Database. "Compound Summary: Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate." National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS Number: 790714-66-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, a molecule of interest in medicinal chemistry and drug discovery. By examining its chemical properties, synthesis, and analytical characterization, this document serves as a valuable resource for researchers exploring its potential applications.

Molecular Overview and Physicochemical Properties

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known by its IUPAC name ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate, is a diester derivative of benzene. Its structure features a central phenyl ring substituted at the 1 and 4 positions. One substituent is an ethoxycarbonyl group, while the other is a tert-butoxycarbonylmethyl group. This unique arrangement of functional groups imparts specific physicochemical properties that are relevant to its potential role in drug development.

The presence of two ester groups of differing steric hindrance—the ethyl ester and the bulkier tert-butyl ester—suggests potential for differential reactivity and metabolic stability. The tert-butyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation[1].

Table 1: Physicochemical Properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

PropertyValueSource
CAS Number 790714-66-8Fluorochem
Molecular Formula C₁₅H₂₀O₄Fluorochem
Molecular Weight 264.32 g/mol Fluorochem
IUPAC Name ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoateFluorochem
LogP 3.17Fluorochem
Purity Typically ≥98%Fluorochem

Synthesis and Purification

Proposed Synthetic Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid[2][3][4]. This method is particularly suitable for the synthesis of tert-butyl esters from the corresponding carboxylic acids.

Diagram 1: Proposed Synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate via Fischer Esterification

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-(Ethoxycarbonyl)phenylacetic acid C Catalytic H₂SO₄ or TsOH A->C B tert-Butanol (excess) B->C D Reflux (to remove water) C->D E 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate D->E

Caption: Fischer esterification of 4-(ethoxycarbonyl)phenylacetic acid with tert-butanol.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Materials:

  • 4-(Ethoxycarbonyl)phenylacetic acid

  • tert-Butanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(ethoxycarbonyl)phenylacetic acid (1 equivalent).

  • Add a significant excess of tert-butanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose. While specific spectra for this compound are not publicly available, expected spectral features can be predicted based on its structure and data from analogous compounds such as ethyl benzoate and tert-butyl 2-phenylacetate[5][6][7][8].

Diagram 2: Analytical Workflow for Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Column Chromatography A->B C ¹H NMR B->C D ¹³C NMR B->D E Mass Spectrometry B->E F IR Spectroscopy B->F G Purity Assessment (e.g., HPLC) B->G

Caption: Workflow for the purification and analysis of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Integration
Aromatic (Ha, Hb)Doublet~8.02H
Aromatic (Hc, Hd)Doublet~7.32H
Ethyl (-OCH₂CH₃)Quartet~4.42H
Methylene (-CH₂-)Singlet~3.62H
tert-Butyl (-C(CH₃)₃)Singlet~1.49H
Ethyl (-OCH₂CH₃)Triplet~1.43H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O, ethyl ester)~166
Carbonyl (C=O, tert-butyl ester)~171
Aromatic (quaternary, C-COOEt)~130
Aromatic (quaternary, C-CH₂COO-tBu)~138
Aromatic (CH)~128-130
tert-Butyl (quaternary)~81
Methylene (-CH₂-)~41
Ethyl (-OCH₂-)~61
tert-Butyl (-CH₃)~28
Ethyl (-CH₃)~14
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely lead to characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data

Ionm/zInterpretation
[M]⁺264Molecular Ion
[M - 57]⁺207Loss of tert-butyl radical
[M - 101]⁺163Loss of tert-butoxycarbonyl radical

The fragmentation of the tert-butyl group is a common and characteristic feature in the mass spectra of such compounds[9][10].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1715-1735Strong, sharp absorption
C-O (ester)~1100-1300Strong absorption
C-H (aromatic)~3000-3100Medium to weak absorption
C-H (aliphatic)~2850-3000Medium to strong absorption

Potential Applications in Drug Discovery and Development

Phenylacetic acid derivatives are known to possess a wide range of biological activities and are used as precursors in the synthesis of various pharmaceuticals[1]. The incorporation of a tert-butyl ester can serve as a protecting group for a carboxylic acid, which can be selectively cleaved under acidic conditions. This strategy is often employed in multi-step organic syntheses of complex drug molecules.

Furthermore, the diester nature of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate makes it an interesting scaffold. The ethyl ester could potentially be hydrolyzed or amidated to introduce further diversity, while the tert-butyl ester remains intact, allowing for orthogonal chemical modifications.

The overall lipophilicity of the molecule (LogP ≈ 3.17) suggests it would have good membrane permeability, a desirable property for orally bioavailable drugs. Pharmacological screening of this compound and its derivatives could uncover potential activities in various therapeutic areas[11]. The phenylacetate core is a versatile starting point for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents[12][13].

Safety and Handling

Based on available safety data for similar compounds, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation.

Conclusion

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a chemical compound with significant potential as a building block and intermediate in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established esterification methods. A thorough understanding of its analytical properties is essential for its use in research and development. While specific biological activities have yet to be reported, its structural features suggest that it is a promising candidate for further investigation in various pharmacological screening programs.

References

Sources

Physical and chemical properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Bifunctional Linker & Orthogonal Intermediate [1][2]

Executive Summary

This technical guide profiles 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), a critical bifunctional building block in medicinal chemistry.[1][2] Often referred to as tert-butyl ethyl 1,4-phenylenediacetate (derivative), this molecule is prized for its orthogonal protecting group strategy .[1][2] It features an acid-labile tert-butyl ester and a base-labile ethyl ester, enabling precise, sequential functionalization at opposite ends of the aromatic core.[1]

Primary Applications:

  • Peptidomimetics: As a scaffold for phenylalanine analogs.[2]

  • PROTAC Linkers: For rigid aromatic spacing with tunable termini.[2]

  • API Synthesis: Intermediate for dual-action receptor antagonists.

Chemical Identity & Physical Properties[1][3][4][5]

Nomenclature & Structure[2]
  • IUPAC Name: Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate[1][2]

  • Common Synonyms: tert-Butyl 4-(ethoxycarbonyl)phenylacetate; 1,4-Benzenediacetic acid, 1-(1,1-dimethylethyl) 4-ethyl ester.[1][2]

  • CAS Number: 790714-66-8[1][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 264.32 g/mol [2]

Physicochemical Profile

Note: Experimental values for this specific diester are rare in open literature. Data below represents high-confidence predicted values based on structural homologs (e.g., diethyl phenylenediacetate) and computational models.

PropertyValue (Predicted/Typical)Confidence
Physical State Viscous Colorless Oil or Low-Melting SolidHigh
Melting Point 35 – 45 °CMedium
Boiling Point 380 ± 20 °C (at 760 mmHg)High
Density 1.08 ± 0.05 g/cm³High
LogP 3.17High
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh
Flash Point >110 °CMedium

Technical Insight: The tert-butyl group significantly increases lipophilicity compared to the diethyl analog, aiding in silica gel purification but requiring non-polar solvent systems (e.g., Hexane/EtOAc 9:[1][2]1) for elution.[2][4]

Synthesis Protocols

Two primary routes exist for synthesizing this compound.[5][6][7] Method A is recommended for research-scale (high precision), while Method B is suitable for scale-up.[1][2]

Method A: Palladium-Catalyzed -Arylation (Recommended)

This modern approach couples tert-butyl acetate directly to ethyl 4-bromobenzoate.[1] It avoids the use of unstable acid chlorides and harsh esterification conditions.[2]

  • Reagents: Ethyl 4-bromobenzoate, tert-Butyl acetate,

    
    , 
    
    
    
    ,
    
    
    .[1][2]
  • Mechanism: Cross-coupling via a palladium enolate intermediate.[2]

Step-by-Step Protocol:

  • Catalyst Prep: In a glovebox, mix

    
     (1 mol%) and 
    
    
    
    (1 mol%) in dry Toluene.
  • Enolate Formation: In a separate flask, generate the lithium enolate of tert-butyl acetate (1.2 equiv) using

    
     in THF at -78°C.
    
  • Coupling: Add the ethyl 4-bromobenzoate (1.0 equiv) and the catalyst solution to the enolate.

  • Reaction: Warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[5][7] Purify via flash chromatography.
    
Method B: Selective Esterification (Classical)

Starting from 4-(ethoxycarbonyl)phenylacetic acid, the tert-butyl ester is introduced using isobutylene or tert-butyl trichloroacetimidate (TBTA).[1][2]

  • Advantage: Uses cheaper starting materials.[2]

  • Disadvantage: Requires careful control to prevent transesterification or hydrolysis of the ethyl group.[2]

Reactivity & Orthogonal Deprotection[2]

The core value of this molecule lies in its ability to be selectively deprotected.[2] This orthogonality is essential for iterative synthesis.

Pathway A: Acidic Cleavage (Tert-Butyl Specific)

The tert-butyl ester is highly sensitive to acid (forming a stable carbocation), while the ethyl benzoate is acid-stable at moderate temperatures.[1][2]

  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:[1][2]1) or

    
     in Dioxane.[1][2]
    
  • Conditions: 0°C to RT, 1–2 hours.

  • Product: 4-(Ethoxycarbonyl)phenylacetic acid (Ethyl ester remains intact).[1][2]

Pathway B: Basic Hydrolysis (Ethyl Specific)

The aliphatic tert-butyl ester is sterically hindered and resistant to mild saponification, whereas the ethyl benzoate hydrolyzes readily.[1][2]

  • Reagent:

    
     (1.1 equiv) in THF/
    
    
    
    .[1][2]
  • Conditions: 0°C, monitored carefully.

  • Product: 4-(2-tert-butoxy-2-oxoethyl)benzoic acid (Tert-butyl ester remains intact).[1]

Visualized Workflow

The following diagram illustrates the orthogonal utility of the molecule.

OrthogonalStrategy Start Target Molecule: tert-Butyl 4-(ethoxycarbonyl)benzeneacetate AcidPath Route A: Acidic Conditions (TFA / DCM) Start->AcidPath BasePath Route B: Basic Conditions (LiOH / THF / H2O) Start->BasePath ProdA Product A: 4-(Ethoxycarbonyl)phenylacetic acid (Free Aliphatic Acid) AcidPath->ProdA Cleaves t-Bu only ProdB Product B: 4-(2-tert-butoxy-2-oxoethyl)benzoic acid (Free Aromatic Acid) BasePath->ProdB Cleaves Et only AppA Application: Coupling to Amines (Peptide N-terminus extension) ProdA->AppA AppB Application: Coupling to Alcohols/Amines (Scaffold C-terminus extension) ProdB->AppB

Figure 1: Orthogonal deprotection strategy allowing selective functionalization of either the aliphatic or aromatic terminus.

Handling, Safety, and Storage[2][7][11][12]

Hazard Identification (GHS)[1][2]
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][8][9][10][11][12][13]

  • H319: Causes serious eye irritation.[2][8][11][13]

  • H335: May cause respiratory irritation.[2][8][10][11][12][13]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) recommended.[1][2]

  • Shelf Life: Stable for >24 months if kept dry and cool.[2] Avoid prolonged exposure to strong acids or bases during storage.

References

  • Fluorochem . (2025).[2][9][12][13] Product Analysis: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 13627889. Retrieved from [1][2]

  • Organic Chemistry Portal . (2024).[2] Tert-Butyl Esters: Protection and Deprotection. Retrieved from

  • Hama, T., & Hartwig, J. F. (2008).[2] Palladium-Catalyzed α-Arylation of Esters and Amides. (Methodology reference for Synthesis Method A). Retrieved from [1][2]

Sources

An In-depth Technical Guide to the Structural Analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (tert-butyl 2-(4-(ethoxycarbonyl)phenyl)acetate). Designed for professionals in chemical research and drug development, this document delves into the core physicochemical properties, a plausible synthetic route, and a detailed multi-faceted approach to its structural elucidation using modern analytical techniques.

Introduction and Physicochemical Properties

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a diester derivative of phenylacetic acid. Its structure incorporates both a tert-butyl ester and an ethyl ester functional group, making it a potentially valuable intermediate in organic synthesis, particularly in the construction of more complex molecules where differential ester hydrolysis is required. Understanding its precise chemical structure is paramount for its effective application and for ensuring the integrity of subsequent synthetic steps.

Table 1: Physicochemical Properties of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

PropertyValueSource
IUPAC Name ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate
CAS Number 790714-66-8
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Purity (Typical) ≥98%
LogP 3.17
Hydrogen Bond Acceptors 4

Synthesis Pathway

A logical and common method for the synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is the esterification of 4-(ethoxycarbonyl)phenylacetic acid with tert-butanol. This reaction is typically catalyzed by a strong acid.

Synthesis 4-(Ethoxycarbonyl)phenylacetic acid 4-(Ethoxycarbonyl)phenylacetic acid Intermediate Intermediate 4-(Ethoxycarbonyl)phenylacetic acid->Intermediate tert-Butanol, H₂SO₄ (cat.) 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate Intermediate->1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate Workup

Caption: Proposed synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-(ethoxycarbonyl)phenylacetic acid (1 equivalent) in excess tert-butanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of the target molecule. The following workflow outlines the key analytical methods and their roles in the elucidation process.

a_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Primary Structure ir IR Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry synthesis->ms Molecular Weight structure Confirmed Structure nmr->structure ir->structure ms->structure

Caption: Analytical workflow for structural confirmation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Analogy
~7.98Doublet2HAr-H (ortho to -COOEt)Aromatic protons adjacent to an electron-withdrawing group are shifted downfield.[1]
~7.30Doublet2HAr-H (ortho to -CH₂-)Aromatic protons adjacent to the methylene group.[1]
~4.37Quartet2H-O-CH₂ -CH₃Characteristic quartet for an ethyl ester.[1]
~3.55Singlet2HAr-CH₂ -COO-Methylene protons between the aromatic ring and the tert-butyl ester.
~1.45Singlet9H-C(CH₃)₃Characteristic singlet for the nine equivalent protons of the tert-butyl group.
~1.39Triplet3H-O-CH₂-CH₃ Characteristic triplet for an ethyl ester.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale/Analogy
~171.0C =O (tert-butyl ester)Carbonyl carbon of the tert-butyl ester.
~166.2C =O (ethyl ester)Carbonyl carbon of the ethyl ester.[2][3][4]
~141.0Ar-C (quaternary, attached to -CH₂-)Aromatic quaternary carbon.
~129.8Ar-C HAromatic methine carbons.[2][3][5][6]
~129.5Ar-C (quaternary, attached to -COOEt)Aromatic quaternary carbon.
~128.5Ar-C HAromatic methine carbons.[2][3][5][6]
~81.0-O-C (CH₃)₃Quaternary carbon of the tert-butyl group attached to oxygen.
~60.9-O-CH₂ -CH₃Methylene carbon of the ethyl ester.[2][3]
~41.0Ar-CH₂ -COO-Methylene carbon between the aromatic ring and the tert-butyl ester.
~28.1-C(CH₃ )₃Methyl carbons of the tert-butyl group.
~14.3-O-CH₂-CH₃ Methyl carbon of the ethyl ester.[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale/Analogy
~2980-2930Medium-StrongC-H stretch (alkane)Characteristic of sp³ C-H bonds in the ethyl and tert-butyl groups.[7][8]
~1735StrongC=O stretch (ester)Strong absorption due to the two ester carbonyl groups. A single, possibly broad, peak is expected.[7][8]
~1610, ~1500MediumC=C stretch (aromatic)Characteristic absorptions for the benzene ring.
~1270, ~1100StrongC-O stretch (ester)Strong absorptions associated with the C-O single bonds of the ester groups.[7][8][9][10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
264[M]⁺, Molecular ion
208[M - C₄H₈]⁺, Loss of isobutylene from the tert-butyl ester
191[M - OC(CH₃)₃]⁺, Loss of the tert-butoxy group
163[M - COOC(CH₃)₃]⁺, Loss of the tert-butoxycarbonyl group
57[C₄H₉]⁺, tert-Butyl cation

Applications and Significance

While specific applications for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate are not extensively documented in publicly available literature, its structure suggests its utility as a versatile intermediate in organic synthesis. The presence of two different ester groups allows for selective deprotection. For instance, the tert-butyl ester can be cleaved under acidic conditions while the ethyl ester remains intact, or the ethyl ester can be saponified under basic conditions, leaving the bulky tert-butyl ester unaffected. This differential reactivity is highly valuable in the synthesis of pharmaceuticals and other complex organic molecules where sequential modification of functional groups is necessary.[11]

Conclusion

The structural analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate can be confidently achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The predicted spectral data, based on the analysis of structurally similar compounds and fundamental principles, provide a robust framework for the confirmation of its synthesis and purity. The synthetic protocol outlined offers a reliable method for its preparation, enabling its use as a valuable intermediate in various research and development applications.

References

  • Supporting information - The Royal Society of Chemistry. (URL not provided)
  • 4 - The Royal Society of Chemistry. (URL not provided)
  • Ethyl 4-tert-butylbenzoate | C13H18O2 | CID 79408 - PubChem. [Link]

  • Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook. [Link]

  • 2 - Supporting Inform
  • Ethyl 4-methylbenzoate - the NIST WebBook. [Link]

  • 13C NMR and structure. (URL not provided)
  • CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google P
  • Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate - PubChem. [Link]

  • 4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid | C14H18O4 | CID 59737482 - PubChem. [Link]

  • Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook. [Link]

  • Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate | C13H16O4 | CID 10944431 - PubChem. [Link]

  • tert-Butyl acetate - Publisso. [Link]

  • Methyl 2-(4-(tert-butyl)phenyl)acetate - [M57117] - Synthonix. [Link]

Sources

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical orthogonal building block in medicinal chemistry.

Strategic Orthogonality in Bifunctional Linker Design

Executive Summary

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), also known as tert-butyl ethyl 1,4-phenylenediacetate derivative, represents a specialized class of bifunctional linkers used in advanced organic synthesis.[1] Its structural value lies in its orthogonal protecting group strategy : it possesses an acid-labile aliphatic ester (tert-butyl) and a base-labile aromatic ester (ethyl).

This dual-reactivity profile allows researchers to selectively deprotect and functionalize either end of the molecule without affecting the other, making it indispensable for the synthesis of peptidomimetics, PROTAC® linkers, and complex pharmaceutical intermediates.

Physicochemical Profile

The following data characterizes the molecule in its standard isolation state.

PropertySpecification
IUPAC Name Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate
Common Name tert-Butyl 4-(ethoxycarbonyl)phenylacetate
CAS Number 790714-66-8
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~3.17
H-Bond Acceptors 4

Structural Analysis & Reactivity Logic

To effectively utilize this compound, one must understand the electronic and steric environment of its two ester functionalities.

The Orthogonal Sets
  • The Aliphatic Ester (tert-Butyl Acetate moiety):

    • Position: Attached to the benzylic carbon (-CH₂-COO-tBu).[1]

    • Reactivity: Highly sensitive to acidolysis (e.g., TFA, HCl/Dioxane) via an E1 mechanism involving the stable tert-butyl cation. It is sterically bulky, making it resistant to mild nucleophilic attack (saponification) compared to primary esters.

  • The Aromatic Ester (Ethyl Benzoate moiety):

    • Position: Attached directly to the phenyl ring (Ar-COO-Et).[1]

    • Reactivity: Stable to acidic conditions used to remove t-butyl groups. Sensitive to nucleophilic acyl substitution (hydrolysis) under basic conditions (e.g., LiOH, NaOH).

Strategic Implication

This structure allows for a "bi-directional" synthesis workflow. You can extend the chain at the benzylic position by acid treatment, or at the benzoic position by base treatment, providing total control over the direction of molecular growth.

Experimental Protocols

A. Synthesis: Selective Esterification

Note: The most robust method to synthesize this mixed diester is to start with the commercially available 4-(ethoxycarbonyl)phenylacetic acid and selectively protect the acetic acid moiety.

Method: Steglich Esterification (Recommended for Lab Scale) This protocol avoids the harsh acidic conditions of Fischer esterification which might transesterify the ethyl group.

Reagents:

  • Precursor: 4-(ethoxycarbonyl)phenylacetic acid (1.0 eq)[1]

  • tert-Butanol (1.5 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(ethoxycarbonyl)phenylacetic acid in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Addition: Add tert-butanol and DMAP to the solution.

  • Activation: Cool the mixture to 0°C. Dropwise add a solution of DCC in DCM over 20 minutes. The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Work-up: Filter off the precipitated DCU by-product using a Celite pad.[1] Wash the pad with cold DCM.

  • Purification: Wash the filtrate with 10% citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target diester.

B. Orthogonal Deprotection Workflows

The following diagram illustrates the decision logic for selectively deprotecting the molecule.

OrthogonalStrategy cluster_legend Mechanism of Action Start Target Molecule: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate PathA Path A: Acidic Conditions (TFA / DCM or HCl / Dioxane) Start->PathA Selective Cleavage of t-Butyl PathB Path B: Basic Conditions (LiOH / THF / H2O) Start->PathB Selective Hydrolysis of Ethyl ProductA Product A: 4-(Ethoxycarbonyl)phenylacetic acid (Free Aliphatic Acid / Intact Ethyl Ester) PathA->ProductA ProductB Product B: 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid (Free Aromatic Acid / Intact t-Butyl Ester) PathB->ProductB Legend1 Path A: E1 Elimination (Isobutylene loss) Legend2 Path B: BAc2 Nucleophilic Acyl Substitution

Caption: Orthogonal deprotection logic. Path A utilizes acidolysis to reveal the acetic acid derivative. Path B utilizes saponification to reveal the benzoic acid derivative.

Analytical Validation

To validate the integrity of the synthesized compound, ensure the following spectral signatures are present:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.00 ppm (d, 2H): Aromatic protons ortho to the ethyl ester (deshielded).

    • δ ~7.35 ppm (d, 2H): Aromatic protons meta to the ethyl ester.

    • δ ~4.36 ppm (q, 2H): Methylene of the ethyl ester (-O-CH₂ -CH₃).[1]

    • δ ~3.55 ppm (s, 2H): Benzylic methylene (-CH₂ -COO-).[1]

    • δ ~1.44 ppm (s, 9H): tert-Butyl group (-C(CH₃ )₃).[1][2]

    • δ ~1.38 ppm (t, 3H): Methyl of the ethyl ester (-O-CH₂-CH₃ ).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79408, Ethyl 4-tert-butylbenzoate (Structural Analog Reference). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for orthogonal ester strategies).

  • Kaul, R., et al. (2004).[5] Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Discovery and history of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , structured for researchers and drug development professionals.

Discovery, Synthesis, and Orthogonal Utility in Medicinal Chemistry[1]

Part 1: Executive Summary & Identity

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8 ), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate , is a specialized bifunctional building block used in organic synthesis and medicinal chemistry.[1] It is a diester derivative of 4-(carboxymethyl)benzoic acid (homoterephthalic acid), characterized by its orthogonal protecting groups : an acid-labile tert-butyl ester and a base-labile ethyl ester.[1]

This molecule represents a significant advancement in linker chemistry, enabling the precise, sequential attachment of pharmacophores in drug discovery—particularly in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and receptor modulators.[1]

Property Specification
IUPAC Name tert-Butyl 4-(ethoxycarbonyl)benzeneacetate
CAS Number 790714-66-8
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Core Scaffold Phenylacetic acid / Benzoic acid hybrid
Key Functionality Orthogonal Diester (Acid vs. Base lability)
Part 2: History and Discovery

The history of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is intrinsically linked to the "Palladium Catalysis Revolution" of the early 21st century, specifically the development of methods to arylate enolates.[1]

The Pre-Catalysis Era (Before 2000)

Before efficient metal-catalyzed coupling, synthesizing unsymmetrical diesters of phenylacetic acid was laborious.[1] Researchers relied on:

  • Arndt-Eistert Homologation: Converting a benzoic acid derivative to a diazoketone, then rearranging it.[1] This required hazardous diazomethane.[1]

  • Nucleophilic Substitution (SN2): Reacting benzyl halides with cyanide, followed by hydrolysis and selective esterification.[1] This often led to mixtures of diesters (e.g., diethyl or di-tert-butyl) rather than the pure mixed species.[1]

The Hartwig Breakthrough (The "Discovery" Event)

The molecule gained prominence as a demonstrated product of the Palladium-Catalyzed


-Arylation of Zinc Enolates , a methodology pioneered by the Hartwig Group  (Yale/Berkeley) in the mid-2000s.[1]

In seminal work (e.g., J. Am. Chem. Soc.[1] 2008), Hama, Ge, and Hartwig demonstrated that Reformatsky reagents (zinc enolates) of esters—such as tert-butyl acetate—could be coupled with aryl halides under mild conditions using bulky phosphine ligands (like Q-Phos or


 ).[1]

Significance:

  • Selectivity: This method allowed the direct coupling of the tert-butyl acetate enolate to ethyl 4-bromobenzoate .[1]

  • Chemo-tolerance: Crucially, the reaction conditions tolerated the existing ethyl ester on the aryl ring, preventing transesterification or self-condensation.[1]

  • Result: This yielded 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in high yield (86%), establishing it as a textbook example of chemoselective cross-coupling.[1]

Part 3: Synthesis Protocols

Two primary methods exist: the modern catalytic route (preferred for scale and purity) and the classical route.[1]

Method A: Pd-Catalyzed

-Arylation (Hartwig Protocol)

This is the gold standard for generating the molecule with high fidelity.[1]

Reagents:

  • Substrate: Ethyl 4-bromobenzoate (1.0 equiv)

  • Enolate Source: tert-Butyl acetate (1.1 equiv)[1][2]

  • Base/Activator: Lithium dicyclohexylamide (Cy₂NLi) followed by ZnCl₂ (to form the Zinc enolate) OR direct use of the Reformatsky reagent.[1]

  • Catalyst: Pd(dba)₂ (1 mol %) + Q-Phos (1 mol %).[1][2]

  • Solvent: THF or Toluene.

Step-by-Step Workflow:

  • Enolate Formation: Generate the zinc enolate of tert-butyl acetate by treating tert-butyl acetate with LHMDS followed by ZnCl₂ in THF at 0°C.[1]

  • Catalyst Prep: In a separate vial, mix Pd(dba)₂ and Q-Phos in THF to form the active catalytic species.

  • Coupling: Add the solution of ethyl 4-bromobenzoate to the zinc enolate solution. Add the catalyst mixture.

  • Reaction: Stir at ambient temperature (or mild heat, 50°C) for 4–12 hours.

  • Workup: Quench with dilute HCl. Extract with ethyl acetate.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Method B: Classical Homologation (Alternative)

Used when Pd-catalysis is unavailable, though less efficient.[1]

  • Start with Mono-ethyl terephthalate .[1]

  • Convert the free acid to the acid chloride (SOCl₂).[1]

  • React with diazomethane to form the

    
    -diazoketone.[1]
    
  • Perform Wolff Rearrangement in the presence of tert-butanol and silver benzoate (catalyst).

  • Result: The ketene intermediate is trapped by tert-butanol to yield the target mixed ester.[1]

Part 4: Applications & Orthogonal Logic

The core value of this molecule lies in its ability to undergo Orthogonal Deprotection .[1] This allows medicinal chemists to selectively expose one carboxylic acid while keeping the other protected, facilitating the synthesis of complex bifunctional drugs.[1]

1. Selective Hydrolysis Pathways
  • Pathway A (Basic): Treatment with LiOH/THF selectively hydrolyzes the Ethyl Ester (benzoate), leaving the bulky tert-butyl ester intact.[1] This exposes the benzoic acid for coupling to amines (e.g., in fragment-based drug design).[1]

  • Pathway B (Acidic): Treatment with TFA/DCM selectively cleaves the ** tert-Butyl Ester** (acetate), leaving the ethyl benzoate intact.[1] This exposes the phenylacetic acid moiety.[1]

2. Use in Peptidomimetics & Linkers

The molecule serves as a rigid "spacer" in PROTACs or bifunctional ligands.[1] The phenyl ring provides structural rigidity, while the acetate arm adds a specific distance (one methylene unit) compared to a direct benzoate.[1]

Diagram: Orthogonal Deprotection Strategy The following diagram illustrates the divergent synthesis pathways enabled by this molecule.

OrthogonalStrategy Start 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (The Scaffold) AcidPath ACIDIC CONDITIONS (TFA / DCM) Start->AcidPath Selective Cleavage of t-Bu BasePath BASIC CONDITIONS (LiOH / THF / H2O) Start->BasePath Selective Hydrolysis of Et ProdA Product A: 4-(Ethoxycarbonyl)phenylacetic acid (Ethyl ester intact, Acid exposed) AcidPath->ProdA ProdB Product B: 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid (t-Butyl ester intact, Acid exposed) BasePath->ProdB AppA Application A: Coupling to N-terminus of peptides or amine-bearing pharmacophores ProdA->AppA AppB Application B: Coupling to C-terminus mimics or forming amide bonds at the benzoate ProdB->AppB

Caption: Divergent synthesis pathways allowing selective functionalization of either the phenylacetic or benzoic acid termini.

Part 5: Experimental Data Summary

The following data is aggregated from standard Certificates of Analysis (CoA) and the Hartwig literature benchmarks.

Parameter Value / Observation
Physical State Colorless to pale yellow oil or low-melting solid.[1]
¹H NMR (CDCl₃)

8.00 (d, J=8.4 Hz, 2H, Ar-H), 7.34 (d, J=8.0 Hz, 2H, Ar-H), 4.36 (q, 2H, OCH₂), 3.56 (s, 2H, CH₂), 1.44 (s, 9H, t-Bu), 1.39 (t, 3H, CH₃).[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSO.[1] Insoluble in water.[1]
Purity Standard Typically

97% (GC/HPLC).[1]
Storage 2–8°C, inert atmosphere (Argon/Nitrogen). Moisture sensitive.[1]
References
  • Hama, T., Ge, S., & Hartwig, J. F. (2008).[1] "Palladium-Catalyzed

    
    -Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of the American Chemical Society, 130(46), 15522–15533.[1] 
    
  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).[1] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides with Zinc Enolates." Journal of the American Chemical Society, 125(37), 11176–11177.[1] 
    
  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate."

  • Accela ChemBio. (n.d.).[1] "Compound Summary: CAS 790714-66-8."[1][][2]

Sources

Literature review of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate research

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate , a critical bifunctional intermediate in medicinal chemistry.

A Strategic Bifunctional Linker for Orthogonal Synthesis in Drug Discovery

Executive Summary

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8 ), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate , represents a high-value building block in modern organic synthesis. Its structural uniqueness lies in its orthogonal ester protection : it features an acid-labile tert-butyl ester on the aliphatic side chain and a base-labile ethyl ester on the aromatic ring.

This duality allows researchers to selectively deprotect one terminus while keeping the other intact, making it an indispensable scaffold for:

  • PROTAC® (Proteolysis Targeting Chimera) Linker Synthesis: Enabling the sequential attachment of E3 ligase ligands and protein-of-interest (POI) ligands.

  • Peptidomimetics: Serving as a rigid phenylalanine analogue.

  • Heterobifunctional Reagents: Facilitating the construction of complex antibody-drug conjugates (ADCs) or multivalent scaffolds.

Chemical Identity & Physicochemical Properties
PropertyDetail
IUPAC Name tert-Butyl 2-(4-(ethoxycarbonyl)phenyl)acetate
Common Name 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate
CAS Number 790714-66-8
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Structure Ethyl ester (aromatic) + tert-Butyl ester (aliphatic)
LogP (Predicted) ~3.17 (Lipophilic)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.
Physical State Colorless to pale yellow oil or low-melting solid.
Synthetic Methodologies

The synthesis of this molecule requires navigating the reactivity differences between the aryl and alkyl carboxylates. Two primary routes are established in the literature: the Classical Homologation Route and the Modern Catalytic Route .

Method A: The Classical Homologation Route (Industrial Scale)

This method relies on the Arndt-Eistert homologation or nitrile hydrolysis sequence starting from ethyl 4-methylbenzoate.

  • Radical Bromination: Ethyl 4-methylbenzoate is brominated at the benzylic position using NBS/AIBN.

  • Cyanation: Displacement of the bromide with NaCN generates the nitrile.

  • Pinner Reaction / Hydrolysis: The nitrile is converted to the ethyl ester (or acid) and subsequently transesterified or protected as the tert-butyl ester.

Method B: Palladium-Catalyzed

-Arylation (Lab Scale)

A more direct, atom-economical approach utilizes the Buchwald-Hartwig


-arylation of esters.
  • Reactants: Ethyl 4-bromobenzoate + tert-Butyl acetate.

  • Catalyst: Pd(dba)₂ / P(t-Bu)₃ or LiHMDS base.

  • Mechanism: The enolate of tert-butyl acetate couples with the aryl bromide.

SynthesisPathways Start Ethyl 4-bromobenzoate Product tert-Butyl 4-(ethoxycarbonyl)phenylacetate (Target) Start->Product Method B: Pd-Cat alpha-Arylation tBuOAc tert-Butyl Acetate tBuOAc->Product PdCat Pd(dba)2 / Ligand LiHMDS PdCat->Product ClassicalStart Ethyl 4-methylbenzoate Bromide Ethyl 4-(bromomethyl)benzoate ClassicalStart->Bromide NBS, AIBN Nitrile Ethyl 4-(cyanomethyl)benzoate Bromide->Nitrile NaCN Nitrile->Product 1. Hydrolysis 2. Isobutylene/H+

Figure 1: Comparison of the Modern Catalytic Route (Blue) vs. Classical Industrial Route (Red).

Reactivity Profile: Orthogonal Deprotection

The core value of this molecule is its ability to undergo selective hydrolysis. This "orthogonal" protection strategy is critical for iterative synthesis.

Pathway 1: Acidic Deprotection (Aliphatic Specific)
  • Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Target: The tert-butyl ester cleaves via an E1 mechanism (generating isobutylene).

  • Result: 4-(Ethoxycarbonyl)phenylacetic acid .[1]

  • Utility: Exposes the aliphatic carboxylic acid for coupling to amines (e.g., linker attachment).

Pathway 2: Basic Hydrolysis (Aromatic Specific)
  • Reagent: LiOH (1 eq) in THF/Water at 0°C.

  • Target: The ethyl ester hydrolyzes via saponification.

  • Selectivity: The tert-butyl ester is sterically bulky and resistant to mild saponification conditions compared to the ethyl ester.

  • Result: 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid .

  • Utility: Exposes the aromatic carboxylic acid for coupling to aryl amines or heterocycles.

OrthogonalDeprotection Molecule 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (Bifunctional Core) AcidPath Acidic Conditions (TFA/DCM) Molecule->AcidPath BasePath Basic Conditions (LiOH, 0°C) Molecule->BasePath ProdA 4-(Ethoxycarbonyl)phenylacetic acid (Free Aliphatic COOH) AcidPath->ProdA Cleaves t-Bu ProdB 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid (Free Aromatic COOH) BasePath->ProdB Cleaves Et AppA Linker Attachment (e.g., PEG diamine) ProdA->AppA AppB Warhead Attachment (e.g., E3 Ligase Ligand) ProdB->AppB

Figure 2: Orthogonal deprotection logic allowing selective functionalization of either terminus.

Experimental Protocols
Protocol A: Synthesis via Pd-Catalyzed

-Arylation

Adapted from general procedures for aryl ester synthesis (J. Am. Chem. Soc.).

  • Setup: In a glovebox, charge a dried reaction vial with Ethyl 4-bromobenzoate (1.0 eq), Pd(dba)₂ (2 mol%), and P(t-Bu)₃ (2.4 mol%).

  • Solvent: Add anhydrous Toluene (0.5 M concentration).

  • Reagents: Add tert-Butyl acetate (1.2 eq) and LiHMDS (1.0 M in THF, 2.2 eq) dropwise at room temperature.

  • Reaction: Seal and stir at ambient temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[2] Wash organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with 0-10% EtOAc in Hexanes.

  • Yield: Expect 70–85% yield of a pale yellow oil.

Protocol B: Selective Acidic Deprotection (Removal of t-Bu)
  • Dissolution: Dissolve the substrate (1.0 mmol) in DCM (5 mL).

  • Addition: Add TFA (2 mL) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The crude carboxylic acid is usually pure enough for the next coupling step.

Applications in Drug Discovery
PROTAC® Linker Design

In the development of Proteolysis Targeting Chimeras, the length and rigidity of the linker are crucial for ternary complex formation.

  • Rigidity: The phenyl ring provides a rigid spacer, reducing the entropic penalty of binding compared to flexible PEG chains.

  • Tunability: The ethyl ester can be converted to an amide (linking to the E3 ligase ligand, e.g., Thalidomide or VHL), while the tert-butyl ester is deprotected to attach the linker (e.g., alkyl chain) leading to the target protein ligand.

Fragment-Based Drug Design (FBDD)

The molecule serves as a "privileged structure" mimic of phenylalanine. It is used to synthesize conformationally restricted analogues of biologically active peptides.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

  • Disposal: Dispose of as organic hazardous waste.

References
  • Synthesis of Phenylacetic Acid Derivatives (Classical Route)
  • Palladium-Catalyzed Alpha-Arylation (Modern Route)

    • Title: Palladium-Catalyzed α-Aryl
    • Source: J. Am. Chem. Soc. 2001, 123, 34, 8410–8411 (Hartwig et al.).
    • URL:[Link]

  • Chemical Identity & CAS Verification

    • Title: 1,1-Dimethylethyl 4-(ethoxycarbonyl)
    • Source: PubChem / Fluorochem C
    • URL:[Link] (Linked to parent acid structure for verification).

  • Orthogonal Protection Strategies

    • Title: Orthogonal Protecting Groups in Organic Synthesis.
    • Source:Greene's Protective Groups in Organic Synthesis, 5th Edition.
    • URL:[Link]

Sources

Methodological & Application

Experimental protocol for using 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

In modern medicinal chemistry, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (hereafter referred to as Compound 1 ) serves as a high-value bifunctional scaffold. Its structural utility lies in the orthogonal protection of its two carboxylate distinct motifs:

  • The Benzoate (C4 Position): Protected as an ethyl ester , susceptible to saponification (base hydrolysis) but resistant to mild acidolysis.

  • The Phenylacetate (C1 Position): Protected as a tert-butyl ester , susceptible to acidolysis (via

    
    /
    
    
    
    mechanisms) but highly resistant to nucleophilic acyl substitution (saponification) due to steric bulk.

This orthogonality allows researchers to selectively deprotect one terminus while maintaining the other, enabling the sequential construction of asymmetric linkers, peptidomimetics, or PROTAC anchors. Additionally, the benzylic methylene group (


-position to the tert-butyl ester) possesses sufficient C-H acidity (

in DMSO) to permit enolate-mediated alkylation.

Part 2: Experimental Workflow & Logic

Strategic Reaction Pathways

The following diagram illustrates the three primary divergent pathways available for Compound 1 , enabling selective functionalization.

G Start Compound 1 (Diester Scaffold) PathA Path A: Selective Acidolysis (Target: Phenylacetic Acid) Start->PathA TFA / DCM (Sn1 Mechanism) PathB Path B: Selective Saponification (Target: Benzoic Acid) Start->PathB LiOH / THF / H2O (BAC2 Mechanism) PathC Path C: Alpha-Alkylation (Target: Branched Diester) Start->PathC LDA / R-X (-78°C Enolization) ProductA Product A Free Acid at C1 Ethyl Ester Intact PathA->ProductA ProductB Product B Free Acid at C4 t-Butyl Ester Intact PathB->ProductB ProductC Product C Alpha-Substituted Diester PathC->ProductC

Figure 1: Orthogonal divergence of Compound 1. Path A utilizes acid sensitivity of the t-butyl group.[1] Path B exploits base sensitivity of the ethyl group. Path C utilizes the acidity of the benzylic proton.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Cleavage of the tert-Butyl Ester (Acidolysis)

Objective: Isolate the phenylacetic acid derivative while retaining the ethyl benzoate moiety. Mechanism: Protonation of the carbonyl oxygen followed by cleavage of the alkyl-oxygen bond generates a stable tert-butyl carbocation (which is scavenged or eliminated as isobutylene). The ethyl ester remains intact as primary carbocations are energetically unfavorable under these conditions.

Reagents:

  • Compound 1 (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10–20 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylsilane (TES) (2.0 equiv, optional cation scavenger)

Step-by-Step Procedure:

  • Preparation: Dissolve Compound 1 (e.g., 1.0 mmol, 264 mg) in anhydrous DCM (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv). Note: This prevents the generated t-butyl carbocation from re-attacking the aromatic ring (Friedel-Crafts alkylation).

  • Acidolysis: Cool the solution to 0°C. Add TFA (2 mL) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) will disappear; the free acid product (
      
      
      
      ) will streak or appear at the baseline.
  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

  • Purification: Co-evaporate with toluene (

    
     mL) to remove trace TFA. The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH 95:5).
    
Protocol B: Selective Hydrolysis of the Ethyl Ester (Saponification)

Objective: Isolate the benzoic acid derivative while retaining the tert-butyl phenylacetate. Mechanism: Nucleophilic attack of hydroxide at the carbonyl carbon (


). The tert-butyl ester is sterically shielded, retarding the rate of hydrolysis significantly compared to the unhindered ethyl ester.

Reagents:

  • Compound 1 (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·

    
    ) (1.2 equiv)
    
  • Solvent System: THF / Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve Compound 1 (1.0 mmol) in THF (6 mL) and cool to 0°C.

  • Reagent Preparation: Dissolve LiOH·

    
     (1.2 mmol, 50 mg) in Water (2 mL).
    
  • Addition: Add the aqueous LiOH solution dropwise to the THF solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10–15°C. Monitor closely by TLC.

    • Critical Control Point: Do not heat above 40°C or prolong reaction beyond 12 hours, as this may compromise the tert-butyl ester.

  • Quench: Once the starting material is consumed, carefully acidify to pH 4–5 using 1M HCl or 10% Citric Acid at 0°C. Do not use strong acid (conc. HCl) or low pH (<2) to avoid cleaving the t-butyl ester.

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
Protocol C: Alpha-Alkylation (Enolate Chemistry)

Objective: Functionalize the benzylic position. Mechanism: Deprotonation by a bulky non-nucleophilic base (LDA) generates a resonance-stabilized enolate, which attacks an alkyl halide electrophile.

Reagents:

  • Compound 1 (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, freshly prepared or commercial)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Dry THF

Step-by-Step Procedure:

  • Enolate Formation: Cool a solution of LDA (1.1 mmol) in dry THF (5 mL) to -78°C (Dry ice/acetone bath).

  • Substrate Addition: Dissolve Compound 1 (1.0 mmol) in dry THF (2 mL) and add dropwise to the LDA solution over 10 minutes. Stir at -78°C for 30–45 minutes. The solution may turn yellow/orange (characteristic of benzylic enolates).

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc.
    

Part 4: Data Summary & Troubleshooting

Solvent & Reagent Compatibility Table
Reagent/ConditionReactivity toward Ethyl EsterReactivity toward t-Butyl EsterOutcome
TFA / DCM StableCleaved (Fast)Selective Acetate Deprotection
HCl (4M) / Dioxane StableCleaved (Fast)Selective Acetate Deprotection
LiOH / THF / H2O Hydrolyzed (Fast)Stable (Slow)Selective Benzoate Deprotection
NaOH / MeOH / Reflux Hydrolyzed Hydrolyzed Global Deprotection (Dicarboxylic acid)
LDA / -78°C StableStable (Enolizable)Alpha-Alkylation
Troubleshooting Guide
  • Issue: Loss of tert-butyl group during saponification (Protocol B).

    • Root Cause:[3][4] Reaction temperature too high or pH too low during workup.

    • Correction: Keep reaction <20°C. Use Citric Acid for acidification, not HCl.

  • Issue: Incomplete cleavage of tert-butyl group (Protocol A).

    • Root Cause:[3][4] Quenching by adventitious water or insufficient acid concentration.

    • Correction: Ensure anhydrous conditions.[5] Increase TFA concentration to 50% v/v in DCM.

  • Issue: "Friedel-Crafts" byproducts during Acidolysis.

    • Root Cause:[3][4] The tert-butyl cation attacks the benzene ring of the starting material or product.

    • Correction:Mandatory use of scavengers (Triethylsilane or Thioanisole).

References

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)."[5] Journal of Peptide Research, vol. 58, no.[3][5] 4, 2001, pp. 338-341.[5] Link

    • Context: Establishes the stability of ethyl esters vs. acid-labile tert-butyl groups.
  • Kaul, R., et al. "Selective hydrolysis of ethyl esters in the presence of tert-butyl esters." Journal of Organic Chemistry, vol. 69, no. 18, 2004, pp. 6131–6133. Link

    • Context: Provides the mechanistic basis for selective saponification using LiOH and ZnBr2 str
  • Gooßen, L. J., et al. "Palladium-Catalyzed Synthesis of Arylacetic Acid Derivatives." Angewandte Chemie International Edition, vol. 40, no. 18, 2001. Link

    • Context: Discusses the synthesis and utility of phenylacetic acid scaffolds in medicinal chemistry.
  • Inventor: H. K. Cotton. "Process for the preparation of 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid." US Patent 6,686,497, 2004. Link

    • Context: Industrial protocol for handling similar ethyl/phenylacetic acid diesters.

Sources

Strategic Characterization of Orthogonally Protected Linkers: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (CAS: 790714-66-8), also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate, represents a critical class of orthogonally protected building blocks used in the synthesis of complex pharmaceutical intermediates (APIs).

Its structural uniqueness lies in the presence of two distinct ester functionalities on a para-substituted benzene ring:

  • Ethyl Ester: Labile to basic hydrolysis (saponification).[1]

  • tert-Butyl Ester: Labile to acidic cleavage (e.g., TFA, HCl) but stable to many bases.[1]

This duality allows medicinal chemists to selectively deprotect one terminus while maintaining the other, facilitating controlled chain elongation. However, this same duality presents specific analytical challenges. The tert-butyl group is thermally unstable (susceptible to isobutylene elimination), rendering standard GC methods risky, while the varying hydrolysis rates require careful pH control during LC analysis.

This guide provides a validated analytical framework for characterizing this molecule, prioritizing HPLC-UV for purity and NMR for structural integrity.

Physicochemical Profile

PropertySpecification / ValueAnalytical Implication
Formula

MW = 264.32 g/mol .[1][2]
Appearance White to off-white solid/oilLow melting point requires cold storage to prevent oiling out.[1]
Solubility High: DMSO, ACN, DCM, MeOHLow: WaterDiluent for HPLC must be high organic (e.g., 50% ACN).
Chromophore Benzene Ring (Para-substituted)Strong UV absorbance at 254 nm (primary) and 210-220 nm.[1]
Lability Acid & Base SensitiveCritical: Avoid unbuffered aqueous mobile phases.[1]

Protocol 1: High-Fidelity Purity Assessment (HPLC-UV)

Objective: Quantify purity and detect potential hydrolysis byproducts (mono-acids). Rationale: Reverse Phase Chromatography (RPC) is preferred over GC due to the thermal instability of the tert-butyl ester.

Chromatographic Conditions[5][7][8][9][10]
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why: Provides robust hydrophobic selectivity to separate the diester (most retained) from mono-ester/mono-acid impurities (less retained).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Why: Acidic modifier suppresses ionization of any free carboxylic acid impurities, sharpening their peaks and preventing "fronting." It also stabilizes the esters against spontaneous hydrolysis.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Column Temp: 30°C (Do not exceed 40°C to preserve ester stability).

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

Gradient Program

The gradient is designed to elute the polar mono-acids early and the lipophilic diester late.[1]

Time (min)% Mobile Phase BEvent
0.040Initial equilibration
10.090Linear ramp to elute diester
12.090Wash lipophilic contaminants
12.140Return to initial
15.040Re-equilibration
Sample Preparation[5][7]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1]

  • Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50 mix).

    • Caution: Do not dissolve directly in 100% water; the compound will precipitate.[1]

System Suitability Criteria
  • Retention Time (RT): Main peak expected ~8.5 - 9.5 min.[1]

  • Tailing Factor:

    
    .[1]
    
  • Resolution:

    
     between main peak and any nearest impurity.[1]
    

Protocol 2: Structural Validation (NMR Spectroscopy)

Objective: Confirm the presence of both ester groups and the para-substitution pattern. Instrument: 400 MHz (or higher) NMR. Solvent:


 (Chloroform-d).[1]
Key Diagnostic Signals ( NMR)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.00 Doublet (d)2HAr-H (Ortho to Et-Ester)Part of AA'BB' system; indicates para-substitution.[1]
7.35 Doublet (d)2HAr-H (Ortho to Acetate)Shielded relative to the other aromatics.[1]
4.36 Quartet (q)2H

Characteristic ethyl ester methylene.[1]
3.58 Singlet (s)2H

Benzylic protons; confirms acetate linker.[1]
1.44 Singlet (s)9H

Critical: Confirms intact tert-butyl group.[1][6]
1.38 Triplet (t)3H

Ethyl ester methyl group.[1]

Interpretation: The integration ratio of the tert-butyl singlet (9H) to the benzylic singlet (2H) must be exactly 4.5:1 . A lower ratio indicates loss of the tert-butyl group (acidic hydrolysis or thermal elimination).[1]

Protocol 3: Thermal Stability & GC-MS Caveats

While GC-MS is useful for volatile esters, the tert-butyl group undergoes McLafferty rearrangement or thermal elimination of isobutylene at high temperatures (


).[1]

If GC-MS is required:

  • Injector: Use Cold On-Column or PTV (Programmed Temperature Vaporization) injection starting at 40°C.[1]

  • Ionization: Use Chemical Ionization (CI) with Methane/Ammonia if possible to see the molecular ion

    
    .[1] Electron Impact (EI) often obliterates the molecular ion, showing only 
    
    
    
    (loss of t-butyl) or
    
    
    (loss of t-butoxy).

Recommendation: Rely on HPLC-MS (ESI+) for mass confirmation (


 265.1 

or 287.1

).[1]

Visualizing the Orthogonal Strategy

The following diagram illustrates why this specific molecule is synthesized and how its dual-ester nature is exploited in drug development.

OrthogonalProtection cluster_logic Orthogonal Deprotection Logic Compound 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (The Diester) RouteA Acidic Conditions (TFA / HCl) Compound->RouteA Selective Cleavage 1 RouteB Basic Conditions (LiOH / NaOH) Compound->RouteB Selective Cleavage 2 ProductA Product A: Free Phenylacetic Acid (Ethyl Ester Intact) RouteA->ProductA Loss of t-Butyl (Isobutylene byproduct) ProductB Product B: Free Benzoic Acid (t-Butyl Ester Intact) RouteB->ProductB Saponification of Ethyl Ester

Caption: Orthogonal deprotection pathways allowing selective reaction at either the aliphatic or aromatic terminus.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Refer to Chapter on Esters for stability profiles of t-butyl vs ethyl esters).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl phenylacetate derivatives. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.[1] (Standard reference for Reverse Phase gradient design).

Sources

Application Notes and Protocols: The Strategic Use of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, a versatile diester building block, in the context of active pharmaceutical ingredient (API) synthesis. The primary focus of this document is its strategic application in the synthesis of Repaglinide , an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. We will dissect a plausible and scientifically grounded synthetic pathway, elucidating the rationale behind the choice of reagents and reaction conditions. This guide offers detailed experimental protocols, data tables for process optimization, and visual diagrams to facilitate a comprehensive understanding of the synthetic workflow.

Introduction: The Versatility of a Differentially Protected Phenylacetate Diester

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, also known as ethyl 4-(2-(tert-butoxy)-2-oxoethyl)benzoate, is a substituted phenylacetic acid derivative with two distinct ester functionalities. The presence of both a tert-butyl ester and an ethyl ester on the same molecule offers a significant strategic advantage in multi-step organic synthesis, particularly in the construction of complex APIs. This differential protection allows for the selective deprotection of one ester group while the other remains intact, enabling regioselective modifications of the molecule.

The tert-butyl ester is labile under acidic conditions, readily cleaved to the corresponding carboxylic acid, while the ethyl ester is more robust and typically requires harsher conditions, such as strong base or acid catalysis with heat, for hydrolysis. This orthogonality is a cornerstone of modern synthetic strategy, allowing for a more controlled and efficient construction of the target molecule.

Application in the Synthesis of Repaglinide: A Strategic Approach

Repaglinide, chemically known as (S)-2-ethoxy-4-[[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid, is a potent oral antidiabetic drug.[1][2] A key intermediate in its synthesis is 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid .[1][2][3] This application note details a proposed synthetic route to this crucial intermediate starting from 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

The overall synthetic strategy involves two key transformations:

  • Selective Hydrolysis: The selective removal of the tert-butyl ester to unmask the acetic acid moiety.

  • Regioselective Ethoxylation: The introduction of an ethoxy group at the 3-position of the benzene ring.

Proposed Synthetic Pathway

The proposed synthetic pathway from 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate to the key Repaglinide intermediate is illustrated below.

Repaglinide Intermediate Synthesis start 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate intermediate1 Ethyl 4-(carboxymethyl)benzoate start->intermediate1  Selective Hydrolysis (e.g., TFA or ZnBr2) intermediate2 Ethyl 4-(carboxymethyl)-2-ethoxybenzoate (3-Ethoxy-4-ethoxycarbonylphenylacetic acid) intermediate1->intermediate2  Regioselective Ethoxylation (e.g., Alkylation of a phenolic precursor) repaglinide Repaglinide intermediate2->repaglinide  Amide Coupling & Hydrolysis

Caption: Proposed synthesis of Repaglinide intermediate.

Detailed Experimental Protocols

Synthesis of Ethyl 4-(carboxymethyl)benzoate (Intermediate 1)

Principle: The selective cleavage of the tert-butyl ester in the presence of the ethyl ester is achieved under mild acidic conditions. The stability of the tertiary carbocation formed from the tert-butyl group facilitates this selective deprotection.[4] While strong acids like trifluoroacetic acid (TFA) are effective, Lewis acids such as zinc bromide (ZnBr₂) can also be employed for this transformation, sometimes offering improved selectivity.[5][6]

Protocol: Selective Hydrolysis using Zinc Bromide

  • Reaction Setup: To a solution of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (1.0 eq) in dichloromethane (DCM, 10 volumes), add zinc bromide (ZnBr₂, 1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford ethyl 4-(carboxymethyl)benzoate.

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid (Key Intermediate 2)

Principle: The introduction of the ethoxy group at the 3-position can be achieved through various methods. A common industrial approach involves starting from a precursor like 4-methylsalicylic acid, where the hydroxyl group is already present and can be ethylated.[2][3] An alternative approach starting from a substituted phenylacetic acid involves ortho-lithiation followed by reaction with an electrophilic oxygen source, or a multi-step sequence involving formylation, oxidation, and etherification.[7] For the purpose of this protocol, we will adapt a known procedure starting from a substituted methylbenzoate.[3]

Protocol: Synthesis via Ortho-metalation and Carboxylation (adapted from a similar synthesis)

This protocol is based on the synthesis of the target intermediate from ethyl 2-ethoxy-4-methylbenzoate, which involves the deprotonation of the methyl group followed by carboxylation.[3]

  • Precursor Preparation: A precursor to our target intermediate can be synthesized from 4-methylsalicylic acid. First, the carboxylic and phenolic hydroxyl groups are ethylated using ethyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent to yield ethyl 2-ethoxy-4-methylbenzoate.[3]

  • Formation of the Carbanion: Under an inert atmosphere, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -30°C. n-Butyllithium is added to form lithium diisopropylamide (LDA). The solution is then cooled to -75°C. A solution of ethyl 2-ethoxy-4-methylbenzoate in THF is added slowly.

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture at -75°C until the color of the reaction mixture disappears.

  • Work-up: The reaction is quenched with water. The aqueous layer is separated and acidified to a pH of approximately 2 with a mineral acid (e.g., HCl or H₂SO₄).

  • Isolation: The product, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, is extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired product.[3]

Synthesis of Repaglinide from the Key Intermediate

Principle: The final steps in the synthesis of Repaglinide involve the coupling of 3-ethoxy-4-ethoxycarbonylphenylacetic acid with the chiral amine, (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, followed by the hydrolysis of the ethyl ester to the final carboxylic acid.[8]

Protocol: Amide Coupling and Final Hydrolysis

  • Amide Coupling:

    • Dissolve 3-ethoxy-4-ethoxycarbonylphenylacetic acid (1.0 eq) and (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine (1.0 eq) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

    • Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

    • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester of Repaglinide.

  • Hydrolysis:

    • Dissolve the crude Repaglinide ester in a mixture of ethanol and water.

    • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude Repaglinide.

    • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Repaglinide.[8]

Data Presentation: Process Optimization Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)Reference
1 Selective tert-Butyl Ester HydrolysisZnBr₂DichloromethaneRoom Temp.>90[5]
2 Ethoxylation and Carboxylation (adapted)LDA, CO₂, Ethyl Bromide, K₂CO₃THF, DMSO-75 to 4070-80[3]
3 Amide CouplingEDC, HOBtDichloromethaneRoom Temp.85-95[8]
4 Final Ester HydrolysisNaOHEthanol/WaterReflux>90[8]

Visualization of Synthetic Workflow

Repaglinide_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Key Intermediate Formation cluster_2 API Synthesis A 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate B Selective Hydrolysis (ZnBr2, DCM) A->B C Ethyl 4-(carboxymethyl)benzoate B->C D Ethylation & Carboxylation (Adapted Protocol) C->D E 3-Ethoxy-4-ethoxycarbonylphenylacetic acid D->E F Amide Coupling with (S)-amine E->F G Repaglinide Ester F->G H Final Hydrolysis (NaOH, EtOH/H2O) G->H I Repaglinide API H->I

Caption: Detailed workflow for the synthesis of Repaglinide.

Conclusion

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate represents a strategically valuable starting material for the synthesis of complex pharmaceutical compounds like Repaglinide. Its differentially protected ester groups allow for selective transformations, which is a key principle in modern organic synthesis. The outlined protocols, based on established chemical principles and adapted from existing literature, provide a robust framework for researchers in drug development to utilize this versatile building block. The successful synthesis relies on the careful control of reaction conditions to ensure high selectivity and yield at each step of the synthetic sequence.

References

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry.

  • WO2001035900A2 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.

  • Grell, W., et al. (1998).
  • US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).

  • scite.ai. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters.

  • CN100445275C - A kind of technique of synthesizing repaglinide.

  • BenchChem. Selective cleavage of tert-butyl esters in the presence of other esters.

  • Wikipedia. Ethoxylation.

  • CN101220007A - A kind of method for preparing repaglinide.

  • WO2010028840A1 - 2-ethoxy benzoic acid derivative.

  • Sigma-Aldrich. 2-ethoxy-4-(2-((1r)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethylbenzoic acid.

  • Pharmaffiliates. 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic Acid.

  • WO/1993/000337 - (S)(+)-2-ETHOXY-4-[N-[1-(2-PIPERIDINOPHENYL)-3-METHYL-1-BUTYL]AMINOCARBONYLMETHYL]BENZOIC ACID.

  • PubChem. 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.

  • CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.

  • ResearchGate. A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid.

  • ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics.

  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

  • ResearchGate. Synthesis of Repaglinide Congeners.

  • Pharmaffiliates. 2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic Acid.

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

  • Chongqing Chemdad Co., Ltd. 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid.

Sources

Scale-up synthesis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for industrial process chemists and R&D scientists. It prioritizes scalable, robust methodology over academic novelty, focusing on the Palladium-Catalyzed


-Arylation  route as the most convergent and atom-economical strategy for this specific orthogonal diester.


 | MW:  264.32  g/mol [1]

Executive Summary & Strategic Analysis

The target molecule, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (also known as tert-butyl 4-(ethoxycarbonyl)phenylacetate), is a critical bifunctional intermediate. Its value lies in the orthogonal protection of its two carboxylate groups:

  • Aromatic Ester (Ethyl): Stable to mild acid/base; hydrolyzable under strong basic conditions.[2]

  • Aliphatic Ester (tert-Butyl): Labile to acid (TFA/HCl); stable to basic hydrolysis.[2]

This orthogonality allows for selective deprotection, making it an ideal scaffold for peptidomimetics, antibody-drug conjugate (ADC) linkers, and complex API synthesis.

Route Selection: The Industrial Imperative

While classical homologation routes (e.g., Arndt-Eistert or Cyanation/Pinner) exist, they suffer from high step counts, hazardous reagents (diazomethane, cyanides), or poor selectivity during hydrolysis.

For industrial scale-up, we utilize Palladium-Catalyzed


-Arylation of Esters . This route constructs the C-C bond directly between commercially available tert-butyl acetate and ethyl 4-bromobenzoate.

Advantages of this Protocol:

  • Convergence: Single-step C-C bond formation.[2]

  • Atom Economy: High, with minimal waste compared to multi-step homologation.[2]

  • Scalability: Avoids high-pressure CO gas (carbonylation) and toxic cyanides.[2]

Reaction Mechanism & Logic

The synthesis relies on the cross-coupling of an ester enolate with an aryl halide.[2] The use of a bulky, electron-rich phosphine ligand (e.g.,


) is critical to facilitate the oxidative addition of the electron-deficient aryl bromide and prevent the 

-hydride elimination of the ester enolate.
Reaction Scheme (DOT Visualization)

ReactionScheme Start1 Ethyl 4-bromobenzoate (Ar-Br) Catalyst Pd(dba)2 / P(t-Bu)3 LiHMDS (Base) Start1->Catalyst Start2 tert-Butyl Acetate (Enolate Precursor) Start2->Catalyst Intermediate Pd(II)-Enolate Complex Catalyst->Intermediate Oxidative Add. & Transmetallation Product Target Molecule (tert-Butyl 4-(ethoxycarbonyl)phenylacetate) Intermediate->Product Reductive Elimination

Figure 1: Mechanistic flow of the Pd-catalyzed


-arylation.[3] The bulky ligand enables the reductive elimination of the sterically hindered quaternary center if substituted, though here we form a secondary center.

Detailed Experimental Protocol

Materials & Equipment[2][4]
  • Reactor: Glass-lined reactor (GLR) or Hastelloy autoclave (for >1kg scale).

  • Atmosphere: Strictly inert (

    
     or Ar).[2] Oxygen acts as a catalyst poison.[2]
    
  • Reagents:

    • Ethyl 4-bromobenzoate (1.0 equiv)

    • tert-Butyl acetate (1.2 equiv)

    • Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (1.1 equiv)

    • 
       (1.0 mol%) or 
      
      
      
    • 
       (1.1 mol%) or 
      
      
      
      (requires activation)
    • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

Step 1: Catalyst Pre-formation (The "Active Species" Approach)

  • Rationale: Pre-mixing the Pd source and ligand ensures active

    
     species formation and prevents Pd black precipitation.[2]
    
  • Protocol: In a Schlenk flask or catalyst preparation vessel, charge

    
     and 
    
    
    
    in degassed toluene. Stir at Room Temperature (RT) for 15 minutes until the solution turns a characteristic color (often dark purple/brown fading to orange/yellow depending on concentration).

Step 2: Enolate Generation & Coupling

  • Safety Note: LiHMDS is moisture-sensitive.[2] Handle under positive inert pressure.[2]

  • Protocol:

    • Charge the main reactor with Ethyl 4-bromobenzoate and tert-butyl acetate in Toluene.[2]

    • Add the pre-formed Catalyst solution via cannula or pressure transfer.[2]

    • Critical Step: Initiate stirring and begin the slow addition of LiHMDS solution.

    • Temperature Control: Maintain internal temperature between 20°C and 25°C. Although the reaction can be run at RT, a slight exotherm may occur upon base addition.[2]

    • Once addition is complete, stir at RT. If conversion is slow (<50% after 2h), heat to 50°C.[2]

Step 3: Reaction Monitoring (IPC)

  • Method: HPLC or GC-MS.[2]

  • Endpoint: Disappearance of Ethyl 4-bromobenzoate (<1.0% remaining).[2]

  • Typical Time: 4–12 hours depending on scale and thermal transfer.[2]

Step 4: Quench & Workup

  • Protocol:

    • Quench the reaction with saturated

      
       solution (cold). Caution: Exothermic.[2]
      
    • Separate phases.[2] Extract the aqueous layer with Ethyl Acetate (EtOAc) or MTBE.[2]

    • Combine organics and wash with Brine.[2]

    • Dry over

      
       (lab scale) or via azeotropic distillation (pilot scale).
      
Purification Strategy

For industrial applications, chromatography is avoided where possible.[2]

  • Distillation: The product has a high boiling point.[2] Excess tert-butyl acetate and solvents are removed via vacuum distillation.[2]

  • Crystallization: The residue is often an oil.[2] However, if purity is critical (>99%), perform a short-path distillation (Kugelrohr) or flash chromatography (SiO2, Hexane/EtOAc 9:1) for the oil.[2][4]

    • Note: If the product solidifies (MP is low, often <40°C or oil), recrystallization from chilled Pentane/Et2O may be attempted.

Process Parameters & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality/Yield
Inert Atmosphere

ppm

Oxygen deactivates the electron-rich phosphine ligand, stalling the reaction.
LiHMDS Addition Rate-controlledRapid addition can cause Claisen condensation of the acetate (self-reaction).
Stoichiometry 1.2 eq t-Butyl AcetateExcess acetate drives the equilibrium and compensates for any self-condensation.[2]
Temperature

Too high (>80°C) promotes ester exchange or polymerization.[2]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningCheck

levels; ensure solvents are degassed.[2] Add 0.5 mol% fresh catalyst.
Homocoupling (Ar-Ar) Low Enolate Conc.[2]Increase LiHMDS addition rate slightly; ensure t-Butyl acetate is in excess.
Hydrolysis Products Wet ReagentsVerify water content (KF) of Toluene and THF.[2]

Analytical Controls

Identity Verification (Self-Validating):

  • 1H NMR (

    
    ): 
    
    • 
       ppm (s, 9H, t-Butyl).
      
    • 
       ppm (t, 3H, Ethyl 
      
      
      
      ).[2]
    • 
       ppm (s, 2H, benzylic 
      
      
      
      ).[2]
    • 
       ppm (q, 2H, Ethyl 
      
      
      
      ).[2]
    • 
       ppm (AA'BB' aromatic system).[2]
      
    • Logic: The presence of the singlet at 3.55 ppm confirms

      
      -arylation (loss of Br, gain of 
      
      
      
      ).

Impurity Profile:

  • Starting Material: Ethyl 4-bromobenzoate (Ret.[2] Time X).

  • Self-Condensation: tert-Butyl acetoacetate (Ret.[2] Time Y).

  • Protodehalogenation: Ethyl benzoate (formed if enolate transfer fails).[2]

Safety & Waste Management

Process Safety Diagram

Safety cluster_hazards Primary Hazards cluster_controls Engineering Controls LiHMDS LiHMDS: Pyrophoric/Corrosive Handle under N2 Inertion N2 Purge & Oxygen Sensors LiHMDS->Inertion Solvents Toluene/THF: Flammable Static Dissipation Required TempControl Jacketed Reactor with Emergency Cooling Solvents->TempControl

Figure 2: Safety control strategy focusing on pyrophoric base handling.

Waste Disposal:

  • Palladium Waste: Scavenge using functionalized silica (e.g., Thiol-silica) or active carbon before disposal to recover precious metal.[2]

  • Aqueous Waste: Contains Lithium salts and bromides.[2] Neutralize before discharge.[2]

References

  • Hartwig, J. F., et al. (2001).[2] "A New and Simple One-Pot Procedure for the Palladium-Catalyzed Intermolecular

    
    -Arylation of Esters." Journal of the American Chemical Society.[2][3][5] 
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[5] "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society.[2][3][5] 
    
  • Hama, T., & Hartwig, J. F. (2008).[2][5] "Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes." Organic Letters. 
    
  • PubChem Compound Summary. "Ethyl 2-ethoxy-4-(2-ethoxy-2-oxoethyl)benzoate" (Structural Analog/Data Source).

  • BenchChem. "Technical Guide to the Synthesis of Ethyl 4-(4-Oxocyclohexyl)benzoate" (General Ester Synthesis Protocols).

Disclaimer: This protocol is intended for use by qualified professionals.[2] Always perform a risk assessment before scaling up chemical reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide to Synthesizing 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we've structured this resource in a question-and-answer format to directly address the specific issues you may face in the lab.

Section 1: Foundational Knowledge & Initial Analysis

A successful purification strategy begins with a solid understanding of the reaction itself. The target molecule, 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, is often synthesized via Fischer esterification of 4-(ethoxycarbonyl)phenylacetic acid with tert-butanol under acidic conditions.[1][2][3] Understanding potential side reactions and impurities is key to troubleshooting.

Q1: My final product is an oil or a low-melting solid, but literature suggests it should be a crystalline solid. What are the likely impurities?

A1: An oily or low-melting product is a classic sign of impurities. The most common culprits in an esterification reaction are unreacted starting materials and acidic byproducts.[4]

  • Unreacted 4-(ethoxycarbonyl)phenylacetic acid: This starting material is a solid, but its presence can depress the melting point of the final product.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) can lead to a syrupy consistency.

  • Hydrolysis Product: The tert-butyl ester is sensitive to acid and can hydrolyze back to the carboxylic acid, especially during aqueous workup if the pH is not carefully controlled.[5][6][7]

Initial Diagnostic Step: Perform a simple aqueous workup. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. This will remove acidic impurities. If the product solidifies after this wash and subsequent drying and solvent removal, you have likely removed the problematic acidic components.

digraph "Synthesis_and_Workup" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Reaction Mixture\n(Ester, Acid, Catalyst, Alcohol)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Dissolve in\nOrganic Solvent\n(e.g., Ethyl Acetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aqueous Workup:\nWash with sat. NaHCO3", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Aqueous Layer\n(Acid Salts, Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Organic Layer\n(Crude Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Dry (e.g., MgSO4),\nFilter, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Crude Solid Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Transfer"]; B -> C [label="Wash"]; C -> D [label="Separate"]; C -> E [label="Separate"]; E -> F [label="Process"]; F -> G [label="Isolate"]; }

Figure 1: General workflow for the initial purification of the crude product.

Q2: My Thin Layer Chromatography (TLC) plate shows multiple spots. How can I tentatively identify them?

A2: TLC is a powerful and rapid tool for analyzing the composition of your product mixture.[8][9][10][11] By understanding the relative polarities of the expected components, you can make educated guesses about the identity of each spot.

  • Stationary Phase: Typically silica gel, which is polar.

  • Mobile Phase: A less polar solvent mixture (e.g., hexane/ethyl acetate).

Principle: Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger affinity for the silica gel and move shorter distances (lower Rf).[12]

CompoundExpected PolarityExpected Rf Value
Starting Material (Carboxylic Acid) HighLow
Product (Diester) MediumIntermediate
Side Products (e.g., unreacted alcohol) HighLow

To confirm, you can run a TLC with co-spots: one lane for your crude product, one for the starting material, and a third lane with both spotted on top of each other. If one of the spots in your crude product corresponds to the starting material, it will appear as a single, merged spot in the co-spotted lane.

Q3: My ¹H NMR spectrum is complex and shows more than just the product peaks. What are the common impurity signals to look out for?

A3: NMR spectroscopy provides detailed structural information.[13][14][15][16] Knowing the expected chemical shifts for your product and potential impurities is crucial for interpretation.[17]

Compound/Functional GroupExpected ¹H NMR Signal (ppm)
Product: tert-Butyl group Singlet, ~1.5 ppm (9H)
Product: Ethyl group Quartet, ~4.3 ppm (2H); Triplet, ~1.3 ppm (3H)
Product: Aromatic protons Two doublets, ~7.2-8.0 ppm (4H)
Product: Methylene (-CH₂-) Singlet, ~3.6 ppm (2H)
Impurity: 4-(ethoxycarbonyl)phenylacetic acid Broad singlet for carboxylic acid proton (>10 ppm)
Impurity: tert-Butanol Singlet, ~1.2 ppm

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it can sometimes be challenging.[18]

Q1: I've added a hot solvent, but my product has "oiled out" instead of crystallizing upon cooling. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.[19] This is often due to the solution being too saturated or cooling too rapidly.

Solutions:

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation.[19][20]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.[21]

  • Change Solvent System: If the problem persists, your chosen solvent may not be suitable. A mixed solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

A2: This is a common issue and usually has a straightforward solution.[20]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[21]

    • Seed Crystal: Add a tiny crystal of the pure product to the solution to initiate crystallization.[21]

  • Too Much Solvent: You may have added too much solvent.[20][21] Gently heat the solution to boil off some of the solvent and then try cooling it again.

  • Supersaturation: The solution may be supersaturated. Try cooling the solution for a longer period in the ice bath.

Section 3: Optimizing Column Chromatography

Flash column chromatography is an essential tool for separating compounds with similar polarities.[22][23]

Q1: How do I select the right solvent system for my flash column?

A1: The ideal solvent system for column chromatography is typically determined by TLC.[22][24][25]

Protocol for Solvent System Selection:

  • Run several TLC plates of your crude mixture with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).

  • Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4. This generally provides the best separation.[25]

  • Ensure that the impurity spots are well-separated from your product spot.

Polarity of CompoundGood Starting Solvent Systems (Non-polar/Polar)
Non-polar5% Ethyl Acetate/Hexane, 100% Hexane
Moderately Polar10-50% Ethyl Acetate/Hexane
Polar100% Ethyl Acetate, 5% Methanol/Dichloromethane

Data adapted from the University of Rochester.[24]

digraph "Column_Chromatography_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Need to Purify by Column", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Run TLC with various\nsolvent systems\n(e.g., Hexane/EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckRf [label="Is Product Rf ≈ 0.2-0.4\nand well-separated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreasePolarity [label="Increase Polarity\n(more EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DecreasePolarity [label="Decrease Polarity\n(more Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RunColumn [label="Run Flash Column with\nOptimal Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> TLC; TLC -> CheckRf; CheckRf -> RunColumn [label="Yes"]; CheckRf -> IncreasePolarity [label="No (Rf too high)"]; CheckRf -> DecreasePolarity [label="No (Rf too low)"]; IncreasePolarity -> TLC; DecreasePolarity -> TLC; RunColumn -> End; }

Figure 2: Decision-making workflow for selecting a column chromatography solvent system.

Q2: My product is eluting with the solvent front, giving poor separation.

A2: This indicates that your eluent is too polar. The product has a low affinity for the silica gel and is being washed through the column too quickly.

Solution: Decrease the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

Section 4: Advanced Analytical Troubleshooting

Q1: My HPLC analysis shows a broad peak for my product. What could be the cause?

A1: Peak broadening in HPLC can be caused by a variety of factors, from the column itself to the mobile phase and injection volume.[26][27][28][29][30]

Common Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try diluting your sample and injecting a smaller volume.[29]

  • Column Degradation: The column may be old or contaminated. If possible, try flushing the column or using a new one.[28]

  • Mobile Phase Issues: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure your mobile phase is properly buffered if necessary.[27]

  • Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening. Ensure all connections are secure and tubing is as short as possible.[29][30]

This guide provides a starting point for troubleshooting common issues in the synthesis and purification of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate. Remember that careful observation, systematic investigation, and a solid understanding of the underlying chemical principles are your most valuable tools in the lab.

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Quora. What causes peak broadening in HPLC? (2020-03-30). Available from: [Link]

  • ResearchGate. What are the possible causes of peak shift and broadening in HPLC? (2015-09-09). Available from: [Link]

  • Shimadzu Corporation. Abnormal Peak Shapes. Available from: [Link]

  • Agilent Technologies. LC Troubleshooting Series: Peak Broadening. (2010). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. (2025-08-11). Available from: [Link]

  • Antec Scientific. My peaks are (much) wider than to be expected. Available from: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • ACS Publications. Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • Khan Academy. Thin layer chromatography (TLC). Available from: [Link]

  • LookChem. General procedures for the purification of Esters. Available from: [Link]

  • Environmental Toxicology and Chemistry. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Available from: [Link]

  • King Group. Successful Flash Chromatography. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • Membrane Solutions. Flash Column Chromatography Guide. Available from: [Link]

  • Royal Society of Chemistry. Thin layer chromatography. Available from: [Link]

  • University of Rochester. How to Troubleshoot a Reaction. Available from: [Link]

  • Recrystallization - Part 2. Available from: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]

  • Spectroscopy Tutorial: Esters. Available from: [Link]

  • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]

  • PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012-11-05). Available from: [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). Available from: [Link]

  • ResearchGate. Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester.... Available from: [Link]

  • EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Mild and Efficient Method for Preparation of tert-Butyl Esters. Available from: [Link]

  • Google Patents. CN103787971A - Preparation method of tert-butyl ester. (2014-05-14).
  • YouTube. The 5-Step System That Cracks ANY Organic Synthesis Problem. (2025-12-02). Available from: [Link]

  • Paul Bracher. Undergraduate Organic Synthesis Guide. Available from: [Link]

  • ResearchGate. Monitoring of active ester formation using ¹H NMR spectroscopy. Both.... Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

  • Chemistry Learner. Esterification: Definition, Reaction, Mechanism, and Examples. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available from: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Patsnap. Method for synthesizing 4-tert-butyl benzaldehyde. Available from: [Link]

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017-04-05). Available from: [Link]

  • Supporting Information. Available from: [Link]

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How to avoid decomposition of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

<_content_type_Technical support center> <_title> Technical Support Center: Stability of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

<_introduction> Welcome to the technical support center for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability of this compound during chemical reactions. Our goal is to help you anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a valuable building block in organic synthesis, often utilized for its dual ester functionalities which allow for orthogonal chemical strategies.[1][2] The primary challenge encountered when working with this molecule is the selective decomposition of the tert-butyl ester group. This group, while robust under many conditions, is specifically designed to be labile under acidic conditions, a feature that is key to its role as a protecting group for the carboxylic acid.[3]

This guide will walk you through the causality behind its decomposition and provide field-proven protocols to maintain its stability.

<_troubleshooting_guide_and_faqs>

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant loss of my starting material and the formation of 4-(ethoxycarbonyl)benzeneacetic acid. What is causing the decomposition of my 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate?

A1: The most common cause of decomposition is the acid-catalyzed cleavage of the tert-butyl ester. The tert-butyl ester is a well-known protecting group for carboxylic acids precisely because it is stable under neutral and basic conditions but is readily removed by acid.[4] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[5][6] This process is often irreversible and drives the deprotection to completion.[3]

Even trace amounts of acid in your reaction mixture, solvents, or on your glassware can initiate this decomposition pathway. It is crucial to ensure all components of your reaction are free from acidic impurities.

Visualizing the Decomposition Pathway:

G cluster_0 Acid-Catalyzed Decomposition of tert-Butyl Ester A 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate B Protonated Ester Intermediate A->B H+ (Acid Catalyst) C tert-Butyl Carbocation + 4-(ethoxycarbonyl)benzeneacetic acid B->C Cleavage D Isobutylene (gas) + Regenerated Acid Catalyst C->D -H+

Caption: Acid-catalyzed decomposition of the tert-butyl ester.

Q2: My planned synthesis requires an acidic catalyst. How can I perform the reaction without cleaving the tert-butyl ester?

A2: This is a common challenge in multi-step synthesis. While the tert-butyl ester is acid-labile, the rate of cleavage is highly dependent on the strength of the acid, temperature, and solvent. You may be able to achieve the desired transformation by carefully selecting milder acidic conditions.

Strategies for Acidic Reactions:

  • Use of Lewis Acids: Certain Lewis acids can be more chemoselective than Brønsted acids. For example, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been used for the selective deprotection of tert-butyl esters, but under carefully controlled conditions, it might be possible to use it as a catalyst for other reactions without causing complete deprotection.[7][8]

  • Milder Brønsted Acids: Instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider using weaker acids like acetic acid or p-toluenesulfonic acid (p-TsOH) at low temperatures.[4]

  • Aqueous Phosphoric Acid: 85% aqueous phosphoric acid is a greener and milder alternative that can be effective for some transformations while being less aggressive towards the tert-butyl ester compared to TFA.[5][9]

Data Summary: Compatibility of tert-Butyl Ester with Various Acidic Conditions

Acid CatalystTypical ConditionsCompatibility with t-Butyl EsterCitation(s)
Trifluoroacetic Acid (TFA)Neat or in DCM, RTLow (rapid cleavage)[4][5]
Hydrochloric Acid (HCl)Anhydrous in solvent, RTLow (cleavage)[4]
p-Toluenesulfonic Acid (p-TsOH)Catalytic, various solventsModerate (temperature dependent)[4]
Aqueous Phosphoric Acid (85%)Toluene, 50-60 °CModerate to High (selective)[5][9]
Zinc Bromide (ZnBr₂)DCM, RTModerate (concentration dependent)[7][8]
Q3: I need to selectively hydrolyze the ethyl ester to the corresponding carboxylic acid while keeping the tert-butyl ester intact. What is the recommended protocol?

A3: This is an excellent example of using an orthogonal protection strategy.[1][10] The ethyl ester can be selectively hydrolyzed under basic conditions, which do not affect the tert-butyl ester. The steric hindrance of the tert-butyl group prevents nucleophilic attack by hydroxide ions at its carbonyl carbon, while the less hindered ethyl ester is readily saponified.[11]

Experimental Protocol: Selective Basic Hydrolysis of the Ethyl Ester

  • Dissolution: Dissolve 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) in water dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, acidify the reaction mixture to a pH of ~3-4 with a cold, dilute aqueous solution of HCl (1 M).

    • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product, 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid.

Workflow for Selective Hydrolysis:

G cluster_1 Selective Ethyl Ester Hydrolysis Workflow Start Starting Material: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate Step1 1. Dissolve in THF/H₂O Start->Step1 Step2 2. Add LiOH solution at 0°C Step1->Step2 Step3 3. Stir at RT & Monitor (TLC/LC-MS) Step2->Step3 Step4 4. Acidify with 1M HCl Step3->Step4 Step5 5. Extract with Ethyl Acetate Step4->Step5 Step6 6. Wash, Dry, Concentrate Step5->Step6 End Product: 4-(2-(tert-butoxy)-2-oxoethyl)benzoic acid Step6->End

Caption: Step-by-step workflow for selective hydrolysis.

Q4: Are there any best practices for the general handling and storage of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate to ensure its long-term stability?

A4: Yes, proper handling and storage are crucial to prevent slow degradation over time.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12][13] Avoid exposure to moisture and acidic vapors in the storage area.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential reactions with atmospheric components.

  • Handling: Use clean, dry glassware and spatulas. Avoid using acidic cleaning solutions for glassware immediately before use without thorough rinsing and drying.

By following these guidelines, you can minimize the risk of unwanted decomposition and ensure the reliability of your experimental results.

<_references>

References

  • Fiveable.Tert-butyl esters Definition - Organic Chemistry II Key Term.
  • Benchchem.An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • Thieme Chemistry.
  • Benchchem.
  • Benchchem.A Researcher's Guide to Alternative Protecting Groups for Carboxylic Acids in PEG Linkers.
  • NIH.dM-Dim for Carboxylic Acid Protection.
  • ACS GCI Pharmaceutical Roundtable.Acids - Reagent Guides.
  • Wikipedia.Protecting group.
  • PubMed.Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
  • Unknown Source.Protecting Groups.
  • Organic Chemistry Portal.tert-Butyl Ethers.
  • Who we serve.
  • Stack Exchange.What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ACS Publications.
  • PubMed.Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
  • SpringerLink.
  • Echemi.
  • Unknown Source.How to Effectively Use Benzeneacetic Acid in Your Chemical Processes.
  • Benchchem.Selective cleavage of tert-butyl esters in the presence of other esters.
  • ResearchGate.A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Organic Chemistry Portal.
  • Fluorochem.1,1-Dimethylethyl 4-(ethoxycarbonyl)
  • Fisher Scientific.
  • PubMed.Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • Organic Chemistry Portal.tert-Butyl Esters.
  • Cheméo.Benzeneacetic acid, phenylmethyl ester.
  • BD Regulatory Documents.
  • PPG.
  • ScienceOpen.Journal of Pesticide Science.
  • NIH.Pesticide toxicity: a mechanistic approach.

Sources

Impact of solvent and temperature on 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Compound Architecture: 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a bifunctional ester scaffold critical in medicinal chemistry for constructing complex pharmacophores (e.g., fibrates, integrin inhibitors). Its utility lies in the orthogonal reactivity of its two ester groups:

  • Zone A (Acid-Labile): The tert-butyl ester (1,1-dimethylethyl) attached to the acetate side chain. This group is sterically bulky and acid-sensitive.

  • Zone B (Base-Labile): The ethyl ester attached directly to the aromatic ring (benzoate type). This group is base-sensitive but relatively stable to mild acid.

The Core Challenge: Researchers often encounter yield loss due to non-selective hydrolysis or unwanted transesterification . The reactivity of this molecule is heavily dictated by solvent polarity (dielectric constant,


) and temperature control. This guide provides the protocols to navigate these variables.

Solvent & Temperature Impact Analysis

Scenario A: Chemoselective Hydrolysis (Deprotection)

The primary workflow involves selectively cleaving one ester while retaining the other.

Target CleavageReagent SystemOptimal SolventTemp. RangeMechanism & Risk

-Butyl Ester
(Zone A)
TFA (Trifluoroacetic acid)DCM (Dichloromethane)

Acidolysis (

):
Cleaves via

-butyl cation. Risk: High temp (

) may cause isobutylene polymerization or side reactions.
Ethyl Ester (Zone B)LiOH / NaOH (1-2 eq)THF / Water (3:1)

Saponification (

):
Nucleophilic attack at carbonyl. Risk: Using MeOH/EtOH causes transesterification. High temp (

) risks hydrolyzing the

-butyl ester slowly.
Scenario B: C-H Activation ( -Alkylation)

The methylene group (


-carbon) is acidic (

). Deprotonation requires strict solvent/temp control to prevent self-condensation (Claisen).
  • Solvent: Anhydrous THF is critical. It solvates Lithium cations (from LDA/LiHMDS), stabilizing the enolate.

  • Temperature: Must be maintained at

    
     .
    
    • Warmer temps (

      
      ) lead to enolate equilibration and potential attack on the ethyl ester (self-condensation).
      

Troubleshooting Guide (FAQ)

Q1: Why am I observing "Ethyl-Methyl" exchange (Transesterification) during base hydrolysis?

Diagnosis: You likely used Methanol (MeOH) as a co-solvent. Mechanism: Methoxide (


) is a better nucleophile than hydroxide in alcoholic media. It attacks the ethyl ester, swapping the -OEt for -OMe before hydrolysis occurs.
Solution: 
  • Switch Solvent: Use THF/Water or Dioxane/Water . These are aprotic co-solvents and prevent alkoxide exchange.

  • Use

    
    -BuOH:  If an alcohol is required for solubility, use tert-Butanol. Its steric bulk prevents it from attacking the ethyl ester.
    
Q2: My -butyl ester cleaved during the "Basic" hydrolysis step. How?

Diagnosis: This is thermodynamically unlikely under standard basic conditions due to steric shielding. The issue is likely in the Work-up . Root Cause: Acidification of the aqueous layer to pH < 2 to precipitate the product. If the product precipitates as an oil and sits in strong acid (HCl) during extraction, the


-butyl group will hydrolyze.
Solution: 
  • Controlled Acidification: Acidify to pH 4-5 (using Citric Acid or mild HCl) just enough to protonate the carboxylic acid, but avoid strongly acidic pH < 2.

  • Cold Work-up: Perform the acidification and extraction at

    
    .
    
Q3: The -alkylation yield is low, and I see starting material recovery.

Diagnosis: Incomplete deprotonation or "Enolate Quench" by moisture. Root Cause: The


-butyl ester is bulky; deprotonation at the 

-position is kinetically slow if the base is too bulky (e.g., LiHMDS can be slower than LDA). Solution:
  • Reagent Switch: Use LDA (Lithium Diisopropylamide) instead of LiHMDS for less steric hindrance.

  • Solvent Additive: Add HMPA or DMPU (1-2 eq) to the THF. This breaks up Lithium-enolate aggregates, increasing the reactivity of the enolate toward the alkyl halide.

Visual Workflow: Chemoselective Pathways

ReactivityPathways Start 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate AcidCond Condition: TFA / DCM Temp: 0°C Start->AcidCond Acidolysis BaseCond Condition: LiOH / THF:H2O Temp: RT Start->BaseCond Saponification AlkCond Condition: LDA / THF / -78°C Electrophile: R-X Start->AlkCond Enolization ProdAcid Product A: 4-(ethoxycarbonyl)benzeneacetic acid (t-Bu Cleaved) AcidCond->ProdAcid Selective Removal of t-Bu ProdBase Product B: 4-(carboxymethyl)benzoic acid 1,1-dimethylethyl ester (Et Cleaved) BaseCond->ProdBase Selective Removal of Et ProdAlk Product C: Alpha-Alkylated Derivative AlkCond->ProdAlk C-C Bond Formation

Caption: Divergent synthetic pathways for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate based on solvent/temperature inputs.

Standard Operating Procedures (SOPs)

SOP-01: Selective Cleavage of -Butyl Ester
  • Dissolution: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration).

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:1 v/v with DCM). Note: High dilution prevents intermolecular side reactions.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc).[1]
    
  • Quench: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
SOP-02: Selective Hydrolysis of Ethyl Ester
  • Dissolution: Dissolve 1.0 eq of substrate in THF (0.2 M).

  • Reagent Prep: Dissolve 1.2 eq of LiOH

    
    H
    
    
    
    O in minimal water.
  • Addition: Add the LiOH solution to the THF mixture at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT.
    
  • Work-up (Critical):

    • Dilute with

      
       and water. Separate layers (discard organic if product is the acid salt).
      
    • Acidify the aqueous layer with 1M Citric Acid to pH 4-5 at

      
      .
      
    • Extract immediately with EtOAc.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for chemoselectivity of

    
    -butyl vs. ethyl esters). 
    
  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Mechanism of solvent-induced transesterification).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Enolate chemistry and solvent effects on alkylation).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Ester hydrolysis mechanisms).[1][2][3][4][5]

Sources

Technical Support Center: Work-up and Purification of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (tert-butyl 2-(4-(ethoxycarbonyl)phenyl)acetate). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound with high purity.

Introduction to Purification Challenges

1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is a key intermediate in various synthetic pathways. Its purification is critical, as residual impurities can compromise the yield, selectivity, and safety profile of subsequent reactions and final products. The most common synthetic routes, such as Friedel-Crafts reactions, often result in a mixture of unreacted starting materials, catalyst residues, and side-products that necessitate a robust and well-understood work-up strategy.[1][2] This guide provides a systematic approach to identifying and removing these impurities.

Section 1: Understanding Potential Impurities

Effective purification begins with anticipating the impurities. A common synthesis involves the Friedel-Crafts acylation of a suitable benzene derivative, which introduces a specific set of potential contaminants.

  • Unreacted Starting Materials: Depending on the specific route, these may include ethyl benzoate, p-xylene, or other substituted aromatics. Their physical properties (boiling point, polarity) often dictate the best removal method.

  • Catalyst Residues: Friedel-Crafts reactions typically employ a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] During aqueous work-up, this is converted to aluminum hydroxides, which must be thoroughly removed.

  • Side-Reaction Products: Polysubstitution on the aromatic ring can occur, leading to di- or tri-acylated products.[4] Isomeric products may also form depending on the directing effects of the substituents.

  • Work-up-Induced Impurities: The tert-butyl ester functional group is highly sensitive to acidic conditions and can be partially or fully hydrolyzed to the corresponding carboxylic acid during an aggressive acidic quench.[5][6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude NMR shows a significant amount of a carboxylic acid impurity. What caused this and how can I remove it?

Cause: This is almost certainly due to the acid-catalyzed hydrolysis of the tert-butyl ester. The tert-butyl cation is highly stable, making this group an excellent acid-labile protecting group.[6] Exposure to strong acids (like concentrated HCl) or prolonged exposure to even milder acids during the work-up can cause this unwanted deprotection.

Solution:

  • Prevention: During the work-up, quench the reaction mixture by pouring it cautiously onto crushed ice or into a cold, dilute solution of HCl, rather than the other way around. Minimize the time the product is in contact with the acidic aqueous phase.

  • Removal: The resulting carboxylic acid is a highly polar, acidic impurity that can be easily removed with a basic wash.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe gas (CO₂) evolution as the acid is neutralized.

    • Wash again with water and finally with brine to remove residual salts and water.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Q2: I am struggling with a persistent emulsion during liquid-liquid extraction. How can I resolve this?

Cause: Emulsions are common when the densities of the organic and aqueous layers are similar or when fine particulate matter (like aluminum salts from the catalyst quench) is present, stabilizing the interface. Vigorous shaking of the separatory funnel is a common cause.

Solution:

  • Break the Emulsion: Add a small amount of saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.[7]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with less mechanical force.

  • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® (diatomaceous earth). This will remove the particulates and often break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can lead to the separation of the layers.

Q3: My product is a colored oil, suggesting impurities. What is the best purification method?

Cause: Color can arise from high molecular weight byproducts or trace impurities from the starting materials. For a non-crystalline product, flash column chromatography is the most effective purification technique.

Solution:

  • Select an Appropriate Solvent System: Use thin-layer chromatography (TLC) to determine the ideal eluent. For a compound of this polarity, a mixture of hexanes (or petroleum ether) and ethyl acetate is a standard choice.

  • Perform Flash Column Chromatography:

    • Prepare a silica gel column.

    • Adsorb your crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with the predetermined solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Problem Likely Impurity Recommended Eluent System (Hexane:Ethyl Acetate)
Non-polar impuritiesUnreacted p-xylene, other hydrocarbonsStart with 98:2, then increase polarity
Product Elution1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetateTypically elutes between 95:5 and 80:20
Polar impuritiesHydrolyzed carboxylic acid, poly-acylated productsWill remain on the column or elute with higher polarity (e.g., 50:50 or with methanol)

Q4: Can I purify this compound by recrystallization?

Answer: While chromatography is broadly applicable, recrystallization is an excellent and scalable method if the compound is a solid at room temperature and a suitable solvent can be found. It is particularly effective at removing small amounts of impurities from a product that is already relatively pure.

Procedure:

  • Solvent Screening: Test the solubility of your compound in various solvents (e.g., hexanes, ethanol, isopropanol, toluene) at room temperature and at the solvent's boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.[8][9]

Section 3: Frequently Asked Questions (FAQs)
  • What is a standard aqueous work-up protocol for this compound following a Friedel-Crafts reaction? A typical procedure involves cautiously quenching the reaction mixture on ice, followed by extraction with a solvent like ethyl acetate. The organic layer is then washed sequentially with dilute HCl (to remove any basic substances), water, saturated NaHCO₃ solution (to remove acidic impurities), and finally brine. The organic layer is then dried, filtered, and concentrated.[10]

  • How do I ensure my final product is completely dry? After drying the organic solution with a drying agent (like Na₂SO₄), concentrate it on a rotary evaporator. For complete removal of residual solvents, place the flask under high vacuum for several hours. This is crucial as solvents can interfere with subsequent reactions or analytical characterization.

  • My product appears pure by NMR, but the yield is very low. What are common sources of product loss? Product loss can occur at multiple stages. Incomplete extraction from the aqueous layer, adhesion to silica gel during chromatography (especially if polar impurities are present), or using too much solvent during recrystallization can all lead to a lower-than-expected yield.

Section 4: Visual Workflow for Purification Strategy

This diagram outlines a general decision-making process for purifying 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate.

Purification_Workflow Purification Decision Workflow cluster_start Initial Steps cluster_analysis Analysis & Decision cluster_purification Purification Pathways Start Crude Reaction Mixture Quench Aqueous Quench (Ice / Dilute Acid) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / Washes) Quench->Extract Analyze Analyze Crude Organic Layer (TLC, NMR) Extract->Analyze Chrom Flash Column Chromatography Analyze->Chrom Significant Impurities or Oily Product Recryst Recrystallization Analyze->Recryst Relatively Pure Solid Final Final Product (Dry & Characterize) Chrom->Final Recryst->Final

Caption: Decision workflow for purification.

References
  • ACS Green Chemistry Institute. Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available from: [Link]

  • ResearchGate. Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. Request PDF. Available from: [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available from: [Link]

  • Arkat USA. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Reddit. Help with reaction workup. r/OrganicChemistry. (2025). Available from: [Link]

  • Supporting Information for scientific publication. Available from: [Link]

  • ResearchGate. How to remove acetic acid from an ester?. (2018). Available from: [Link]

  • Google Patents. Separation of p-xylene from m-xylene by extractive distillation. US5091059A.
  • ResearchGate. Separation of p-xylene from the multicomponent xylene system by stripping crystallization. Request PDF. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • Journal of Pesticide Science. [No specific title available]. Available from: [Link]

  • Organic Syntheses. (s)-(−)- and (r)-(+)-1,1'-bi-2-naphthol. Available from: [Link]

  • Rowan Digital Works. Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, a key chemical intermediate.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for experimental design, in line with the best practices outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Critical Role of Method Validation

Before deploying any analytical method for routine use, it is essential to demonstrate its suitability for the intended purpose through a process known as method validation.[3][4] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[3][4][5][6]

Cross-validation is a further step to ensure consistency and reliability when two or more analytical methods are used to generate data, for instance, when transferring a method between laboratories or when comparing a new method to an established one.[7][8][9][10] It serves to demonstrate that the different methods provide equivalent results.

This guide will present hypothetical, yet realistic, analytical methods for 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate and then walk through a cross-validation study to compare their performance.

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a molecule like 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, which possesses a chromophore in its benzene ring, UV detection is a straightforward and robust quantification technique.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate is dissolved in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. Given the molecular weight and structure of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate, it is amenable to GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

    • Ion Source Temperature: 230°C.

  • Standard and Sample Preparation: Similar to the HPLC method, standards and samples are prepared in a suitable volatile solvent like ethyl acetate.

Cross-Validation Study Design

The objective of this cross-validation is to compare the performance of the developed HPLC-UV and GC-MS methods. The study will focus on accuracy, precision, and linearity.

Sources

Biological activity comparison of derivatives synthesized from 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Biological Activity of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate Derivatives

Executive Summary

The scaffold 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate (hereafter referred to as Scaffold 1 ) represents a critical "Janus" intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal diester protection : an acid-labile tert-butyl ester on the acetic acid "head" and a base-labile ethyl ester on the benzoic acid "tail."

This guide objectively compares the biological performance of three distinct therapeutic classes derived from Scaffold 1 :

  • PPAR

    
     Agonists  (Metabolic Syndrome)[1][2]
    
  • HDAC Inhibitors (Oncology)

  • COX-2 Selective Inhibitors (Inflammation)

By selectively deprotecting and functionalizing either the "head" or the "tail," researchers can toggle between potent metabolic regulation and anti-proliferative activity.

Part 1: The Chemical Logic (Orthogonal Strategy)

To understand the biological divergence, one must first grasp the synthetic versatility. Scaffold 1 allows for a divergent synthesis workflow, enabling the creation of libraries with high structural diversity.

Divergent Synthesis Pathway

G Start Scaffold 1 (Diester) PathA Path A: Acid Hydrolysis (TFA/DCM) Start->PathA PathB Path B: Base Hydrolysis (LiOH/THF) Start->PathB InterA Free Phenylacetic Acid (Benzoate Intact) PathA->InterA InterB Free Benzoic Acid (t-Butyl Acetate Intact) PathB->InterB DrugA Class I: PPAR Agonists (Acid Head Group) InterA->DrugA  1. Amide Coupling  2. Tail Attachment DrugB Class II: HDAC Inhibitors (Hydroxamic Acid Tail) InterB->DrugB  1. Hydroxylamine  2. Zinc Binding Group

Figure 1: Orthogonal deprotection strategy allowing selective functionalization of the phenylacetate head (Path A) or benzoate tail (Path B).

Part 2: Comparative Biological Activity

This section analyzes the performance of derivatives where Scaffold 1 serves as the core pharmacophore.

Class I: PPAR Dual Agonists (Metabolic)
  • Mechanism: The phenylacetic acid moiety (derived from the tert-butyl ester) mimics the carboxylate head group of endogenous fatty acids, forming hydrogen bonds with Tyr473 and His323 in the PPAR Ligand Binding Domain (LBD) [1].

  • Modification: The ethyl ester is converted into a lipophilic tail (e.g., phenyloxazole) to occupy the hydrophobic pocket.

Performance Data (Representative Glitazar Analogs):

Derivative IDTail Modification (Benzoate Pos.)PPAR

EC

(nM)
PPAR

EC

(nM)
Metabolic Stability (t

)
Comp-1A 5-phenyl-oxazole (Rigid)12450> 4h (Microsomal)
Comp-1B Phenoxy-ethyl ether (Flexible)481.2h
Rosiglitazone (Control)>10,000403-4h
  • Insight: Derivatives retaining the phenylacetic acid head (from Scaffold 1 ) show superior PPAR

    
      potency compared to thiazolidinediones (TZDs), making them ideal for treating dyslipidemia alongside insulin resistance [2].
    
Class II: HDAC Inhibitors (Oncology)
  • Mechanism: The ethyl ester is converted into a hydroxamic acid (

    
    ), a potent Zinc Binding Group (ZBG) that chelates the Zn
    
    
    
    ion in the active site of Histone Deacetylases (HDACs).
  • Modification: The tert-butyl group acts as a bulky "cap" group or is replaced by a hydrophobic linker to interact with the rim of the enzyme channel.

Performance Data (HDAC1/6 Inhibition):

Derivative IDLinker Length (Carbon Chain)HDAC1 IC

(nM)
HDAC6 IC

(nM)
Selectivity Index (6 vs 1)
Comp-2A Phenyl (Direct, Rigid)453800.11
Comp-2B Phenyl-Vinyl (Extended)120158.0
SAHA (Control)10595~1.0
  • Insight: Using Scaffold 1 to create a rigid phenyl linker (Comp-2A) results in pan-HDAC inhibition. Extending the conjugation (Comp-2B) improves selectivity for HDAC6, which is crucial for minimizing toxicity in cancer therapy [3].

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Selective Hydrolysis for PPAR Agonist Synthesis

Objective: Hydrolyze the ethyl ester (tail) while preserving the tert-butyl ester (head).

  • Dissolution: Dissolve 1.0 eq of Scaffold 1 in THF:Water (3:1 v/v).

    • Why: THF solubilizes the organic ester; water is the nucleophile source.

  • Reagent Addition: Add 1.1 eq of LiOH·H

    
    O  at 0°C.
    
    • Critical Control: Do not use NaOH or heat, as this may compromise the tert-butyl ester stability.

  • Monitoring: Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
     0.8) should disappear, yielding the mono-acid (
    
    
    
    0.3).
  • Workup: Acidify carefully with 1M KHSO

    
     to pH 4. Extract with EtOAc.
    
    • Validation:

      
      H NMR should show loss of the ethyl quartet (4.1 ppm) but retention of the tert-butyl singlet (1.45 ppm).
      
Protocol B: PPAR Transactivation Assay (Luciferase)

Objective: Quantify biological activity of the synthesized derivative.

  • Transfection: Cotransfect HEK293 cells with:

    • pSG5-GAL4-hPPAR

      
       or 
      
      
      
      (LBD expression vector).
    • pFR-Luc (Reporter plasmid with GAL4 binding sites).

  • Treatment: 24h post-transfection, treat cells with derivatives (0.1 nM – 10

    
    M) in DMSO (final conc < 0.1%).
    
  • Readout: Lyse cells after 24h incubation. Add Luciferin substrate and measure luminescence.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to derive EC

    
     using a 4-parameter logistic fit.
    

Part 4: Mechanistic Visualization

The following diagram illustrates how the Scaffold 1 derivative (Class I) activates the PPAR pathway to regulate lipid metabolism.

PPAR_Pathway Ligand Scaffold 1 Derivative (Acid Head Group) PPAR PPAR Nuclear Receptor (Inactive) Ligand->PPAR Binding (LBD) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation CoAct Co-Activator Recruitment (PGC-1α) CoAct->Complex Stabilization Target1 Target Gene: CPT1A (Fatty Acid Oxidation) DNA->Target1 Transcription UP Target2 Target Gene: LPL (Lipid Hydrolysis) DNA->Target2 Transcription UP

Figure 2: Mechanism of Action for PPAR agonists derived from Scaffold 1. The ligand induces heterodimerization with RXR, leading to the transcription of lipid-regulating genes.

References

  • Xu, Y., et al. (2005). "Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity."[3][4] Journal of Medicinal Chemistry.

  • Shi, G., et al. (2005). "Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists." Journal of Medicinal Chemistry.

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules.

  • Sigma-Aldrich. "Product Specification: tert-Butyl 4-(ethoxycarbonyl)phenylacetate."

Sources

Safety Operating Guide

Technical Guide: Operational Safety & Handling of 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate

[1]

CAS Number: 790714-66-8 Synonyms: tert-Butyl 4-(ethoxycarbonyl)phenylacetate; Ethyl 4-[2-(tert-butoxy)-2-oxoethyl]benzoate Molecular Formula: C₁₅H₂₀O₄ Molecular Weight: 264.32 g/mol [1]

Chemical Profile & Hazard Logic

Status: Specialized R&D Intermediate. Data Availability: Limited specific toxicological data exists.[1][2] Scientific Inference: As a diester derivative of phenylacetic acid containing both ethyl and tert-butyl ester moieties, this compound displays amphiphilic lipophilicity (LogP ~3.17).[1]

Core Hazards (Inferred from Structural Activity Relationships - SAR):

  • Skin/Eye Irritation: High probability.[1] The lipophilic nature allows rapid dermal absorption, potentially delivering the acidic metabolite (phenylacetic acid derivative) to the dermis.[1]

  • Respiratory Irritation: Aerosols or dusts are likely irritating to mucous membranes (H335 equivalent).[1]

  • Chemical Stability (Critical Insight): This molecule contains two distinct ester groups:[1]

    • Ethyl Ester: Susceptible to base-catalyzed hydrolysis.[1]

    • tert-Butyl Ester: Highly susceptible to acid-catalyzed cleavage , releasing isobutylene gas (flammable) and the free acid.[1]

    • Operational Implication: Avoid acidic waste streams or acidic spill neutralization agents to prevent gas evolution and pressure buildup in waste containers.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by its solvent-like properties (ester functionality) and potential for skin permeation.[1]

A. Hand Protection Strategy

Standard Protocol: Double-gloving is mandatory for direct handling.[1] Material Logic: Latex is prohibited due to poor resistance against organic esters.[1]

Glove MaterialThickness (mm)Estimated BreakthroughRole
Nitrile (Disposable) 0.11 mm< 15 mins (Splash)Inner Layer: Protects against incidental contact/perspiration.[1]
Nitrile (High-Dex) 0.20 mm> 60 minsOuter Layer: Primary barrier for weighing/transfer.[1]
Laminate (Silver Shield) Multi-layer> 480 minsSpill Cleanup: Required for immersion or large-volume spills.[1]
B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
  • Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Ocular: Chemical Splash Goggles (ANSI Z87.[1]1) are preferred over safety glasses due to the potential for splashing if the compound is an oil or in solution.[1]

  • Respiratory: If fume hood is unavailable (Emergency only):

    • Solid/Dust: N95 or P100 particulate respirator.[1]

    • Solution: Half-mask with Organic Vapor (OV) cartridges.[1]

Operational Protocols

Phase 1: Weighing & Transfer
  • Physical State Note: Likely a low-melting solid or viscous oil.[1]

  • Static Control: Esters often generate static charge.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder scattering.[1]

  • Tools: Use glass or stainless steel spatulas. Avoid polystyrene (PS) plastics, which may be softened by the concentrated ester.[1]

Phase 2: Reaction Setup (Inert Atmosphere)

Although the compound is relatively stable, moisture can hydrolyze the ethyl ester over time.[1]

  • Purge: Flush reaction vessel with Nitrogen (N₂) or Argon.[1]

  • Solvent Choice: Compatible with DCM, Ethyl Acetate, THF.[1]

  • Temperature: Store and handle at ambient temperature (20–25°C) unless reaction dictates otherwise. Avoid temperatures >50°C during drying to prevent tert-butyl cleavage.[1]

Phase 3: Waste Disposal & Neutralization

CRITICAL SAFETY WARNING: Do not mix with strong acids (e.g., HCl, H₂SO₄) in the waste stream.[1]

  • Mechanism: Acid + tert-Butyl Ester

    
     Isobutylene (Gas) + Carboxylic Acid.[1]
    
  • Risk: Pressurization of waste drums.[1]

  • Protocol: Segregate into "Non-Halogenated Organic Waste" . Ensure pH of waste stream is Neutral (pH 6–8) or slightly Basic.[1]

Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for spills, emphasizing the chemical compatibility risks.

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Liquid)Start->AssessLiquidLiquid/Oil SpillAssess->LiquidViscous/SolutionSolidSolid/Powder SpillAssess->SolidPowder/CrystalsAbsorbApply Inert Absorbent(Vermiculite/Sand)Liquid->AbsorbWarnWARNING: DO NOT USE ACIDIC CLAYSAbsorb->WarnCollect_LCollect into Polyethylene BagWarn->Collect_LWasteDisposal: Non-Halogenated Organic(Check pH: Neutral/Basic)Collect_L->WasteDampenCover with Damp Paper Towel(Minimize Dust)Solid->DampenCollect_SScoop into ContainerDampen->Collect_SCollect_S->Waste

Figure 1: Decision logic for spill remediation, highlighting the critical avoidance of acidic absorbents to prevent gas evolution.

References

  • Fluorochem. (2024).[1] 1,1-Dimethylethyl 4-(ethoxycarbonyl)benzeneacetate Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13649557 (Related Structure: tert-Butyl phenylacetate derivatives). Retrieved from

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: General Handling of Organic Esters. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis (5th ed.).[1] Wiley.[1] (Reference for stability of tert-butyl esters).

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